AG-538
Description
Properties
IUPAC Name |
(E)-2-(3,4-dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c17-8-11(5-9-1-3-12(18)14(20)6-9)16(22)10-2-4-13(19)15(21)7-10/h1-7,18-21H/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANOJKGQDCJDOX-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(\C#N)/C(=O)C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017643 | |
| Record name | (2E)-2-(3,4-Dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-18-2 | |
| Record name | Tyrphostin AG-538 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-2-(3,4-Dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TYRPHOSTIN AG-538 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/974K3CXM9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AG-538: A Substrate-Competitive Inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) Kinase
An In-depth Technical Guide on the Mechanism of Action of AG-538 on IGF-1R
This technical guide provides a comprehensive overview of the mechanism of action of AG-538, a tyrphostin compound identified as a potent and specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of AG-538 and its effects on the IGF-1R signaling pathway.
Executive Summary
AG-538 is a selective, substrate-competitive inhibitor of the IGF-1R tyrosine kinase.[1] Unlike many kinase inhibitors that compete with ATP, AG-538 competes with the protein or peptide substrate of the IGF-1R kinase.[1] This mode of action leads to the inhibition of receptor autophosphorylation and the subsequent blockade of downstream signaling pathways, including the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation and survival.[1][2] With a half-maximal inhibitory concentration (IC50) of 400 nM in in vitro kinase assays, AG-538 represents a significant tool for studying IGF-1R signaling and a potential lead compound for the development of novel anticancer therapeutics.[1][3]
Quantitative Data
The following tables summarize the key quantitative data reported for AG-538 in relation to its inhibitory activity on IGF-1R.
Table 1: In Vitro Inhibitory Activity of AG-538 against IGF-1R Kinase
| Parameter | Value | Reference |
| IC50 | 400 nM | [1][3] |
Mechanism of Action
AG-538 exerts its inhibitory effect on IGF-1R through a substrate-competitive mechanism.[1] Upon binding of its ligand (IGF-1 or IGF-2), the IGF-1R undergoes a conformational change, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This autophosphorylation event is a critical step in the activation of the receptor and the subsequent phosphorylation of downstream substrate proteins, such as Insulin Receptor Substrate (IRS) and Shc.[2][4] These phosphorylated substrates then serve as docking sites for other signaling molecules, thereby initiating downstream cascades like the PI3K/Akt and Ras/MAPK pathways.[2][4]
Computer modeling studies, based on the high homology (84%) between the kinase domains of the insulin receptor and IGF-1R, suggest that AG-538 binds to the kinase domain in a position that mimics the tyrosine residues (1158 and 1162) that undergo autophosphorylation.[1] By occupying this substrate-binding site, AG-538 prevents the receptor from phosphorylating itself and other downstream substrates, effectively blocking signal transduction.[1]
Downstream Signaling Inhibition
Experimental evidence demonstrates that AG-538 effectively inhibits the activation of key downstream effectors of the IGF-1R pathway. Treatment of cells with AG-538 leads to a dose-dependent decrease in the phosphorylation of Akt (also known as Protein Kinase B or PKB) and Extracellular signal-regulated kinase (Erk2), both of which are critical for cell survival and proliferation.[1]
Signaling Pathways and Experimental Workflows
IGF-1R Signaling Pathway and Inhibition by AG-538
Caption: IGF-1R signaling and AG-538 inhibition.
Experimental Workflow for Characterizing AG-538
Caption: Workflow for AG-538 characterization.
Experimental Protocols
The following are example protocols for key experiments used to characterize the mechanism of action of AG-538 on IGF-1R. These are composite protocols based on standard methodologies in the field.
In Vitro IGF-1R Kinase Assay (ADP-Glo™ Format)
This protocol is designed to measure the in vitro kinase activity of IGF-1R and determine the IC50 of AG-538.
Materials:
-
Recombinant human IGF-1R kinase domain
-
IGF-1Rtide peptide substrate
-
ATP
-
AG-538
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[5]
-
ADP-Glo™ Kinase Assay Kit
-
96-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of AG-538 in kinase buffer.
-
Kinase Reaction: a. In a 96-well plate, add 5 µL of the AG-538 dilution or vehicle control. b. Add 10 µL of a solution containing the IGF-1R kinase and the IGF-1Rtide substrate in kinase buffer. c. Pre-incubate for 10 minutes at room temperature. d. Initiate the reaction by adding 10 µL of ATP solution in kinase buffer. e. Incubate for 60 minutes at 30°C.
-
ADP Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each AG-538 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of IGF-1R Signaling
This protocol is used to assess the effect of AG-538 on the phosphorylation of IGF-1R and its downstream targets in cultured cells.
Materials:
-
Cancer cell line expressing IGF-1R (e.g., MCF-7)
-
Cell culture medium and supplements
-
IGF-1
-
AG-538
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-IGF-1R (Tyr1135/1136), anti-IGF-1R, anti-p-Akt (Ser473), anti-Akt, anti-p-Erk1/2 (Thr202/Tyr204), anti-Erk1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: a. Plate cells and allow them to adhere overnight. b. Serum-starve the cells for 12-24 hours. c. Pre-treat the cells with various concentrations of AG-538 or vehicle for 1-2 hours. d. Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in lysis buffer. b. Clarify the lysates by centrifugation. c. Determine the protein concentration of the supernatants using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of AG-538 on the proliferation of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium
-
AG-538
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of AG-538 or vehicle.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
AG-538 is a valuable research tool for investigating the role of IGF-1R in normal physiology and disease. Its substrate-competitive mechanism of action distinguishes it from many other kinase inhibitors and provides a unique approach to targeting this important signaling pathway. The experimental protocols and data presented in this guide offer a framework for the further characterization of AG-538 and the development of novel IGF-1R-targeted therapies.
References
- 1. Substrate competitive inhibitors of IGF-1 receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IGF1 Receptor Antibody | Affinity Biosciences [affbiotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-IGF1 Receptor antibody [EPR19322] (ab182408) | Abcam [abcam.com]
- 5. promega.com [promega.com]
Navigating the Downstream Signaling of AG-538: A Tale of Two Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The designation "AG-538" presents a critical point of ambiguity in scientific literature, referring to two distinct investigational compounds with disparate mechanisms of action and downstream signaling pathways. This guide provides a comprehensive technical overview of both entities: Tyrphostin AG-538 , an inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and an agonist of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), and Ivosidenib (AG-120) , a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Understanding the distinct signaling cascades of these molecules is paramount for researchers in oncology, immunology, and drug development.
Section 1: Tyrphostin AG-538 - A Dual Modulator of Cell Signaling
Tyrphostin AG-538 is a potent, cell-permeable inhibitor of the IGF-1R kinase and has also been identified as an agonist of TREM2. Its dual activity implicates it in two separate signaling pathways with significant roles in cancer and immunology.
Downstream Signaling Pathways of Tyrphostin AG-538
As an IGF-1R inhibitor, Tyrphostin AG-538 competitively blocks the substrate-binding site of the IGF-1R kinase. This inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream pro-survival and proliferative signaling cascades. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways. Inhibition of these pathways ultimately leads to decreased cell proliferation and survival.
Tyrphostin AG-538 has been shown to act as an agonist for TREM2, a receptor primarily expressed on myeloid cells, including microglia. TREM2 activation is crucial for phagocytosis and the suppression of inflammatory responses. Upon agonistic binding, TREM2 associates with the adaptor protein DAP12, leading to the phosphorylation of DAP12's ITAM domain. This recruits and activates the spleen tyrosine kinase (Syk), which in turn initiates a downstream signaling cascade that modulates cellular functions such as phagocytosis and inflammation.
Quantitative Data for Tyrphostin AG-538
The inhibitory activity of Tyrphostin AG-538 has been quantified against several kinases.
| Target Kinase | IC50 Value | | :
An In-depth Technical Guide to AG-538: A Potent IGF-1R Kinase Inhibitor
AG-538, also known as Tyrphostin AG 538, is a potent, cell-permeable, and reversible inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase.[1][2][3] Its specificity and mechanism of action make it a valuable tool for researchers in cell signaling, oncology, and drug development to investigate the physiological and pathological roles of the IGF-1R pathway. This guide provides a comprehensive overview of its chemical structure, properties, biological activity, and relevant experimental methodologies.
Chemical and Physical Properties
AG-538 is a chalcone-like compound, characterized by its α,β-unsaturated ketone core.[4] Its chemical identity and physical properties are summarized below.
Table 1: Chemical Identifiers for AG-538
| Identifier | Value |
| IUPAC Name | (2E)-2-(3,4-Dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile[5] |
| Synonyms | Tyrphostin AG 538, α-Cyano-(3,4-dihydroxy)cinnamoyl-(3′,4′-dihydroxyphenyl)ketone[1][3][6] |
| CAS Number | 133550-18-2[1][2][3][6] |
| Molecular Formula | C₁₆H₁₁NO₅[5][7] |
| SMILES | C1=CC(=C(C=C1/C=C(\C#N)/C(=O)C2=CC(=C(C=C2)O)O)O)O[5] |
Table 2: Physicochemical Properties of AG-538
| Property | Value |
| Molecular Weight | 297.26 g/mol [7] |
| Appearance | Dark orange to brown solid[1][3] |
| Purity | ≥95% (as determined by HPLC)[1][3][6] |
| Solubility | Soluble in DMSO (e.g., 5 mg/mL)[1][8] |
| Storage | Store at -20°C[1][8] |
| Stability | Stock solutions in DMSO are stable for up to 3 months at -20°C[3] |
Biological Activity and Mechanism of Action
AG-538 is primarily recognized as a potent inhibitor of the IGF-1 receptor, a receptor tyrosine kinase (RTK) that plays a critical role in cell proliferation, differentiation, and survival.
Mechanism of Inhibition
AG-538 acts as a competitive inhibitor with respect to the substrate binding site of the IGF-1R kinase.[2][3] This mode of action prevents the receptor from phosphorylating its downstream targets, thereby blocking the signal transduction cascade. It effectively inhibits the autophosphorylation of the IGF-1R itself.[2]
Inhibitory Potency
The inhibitory activity of AG-538 has been quantified against several kinases, demonstrating a strong preference for the IGF-1R and the closely related Insulin Receptor (IR). Its potency, measured as the half-maximal inhibitory concentration (IC₅₀), is detailed in the table below.
Table 3: Inhibitory Potency (IC₅₀) of AG-538 against Various Kinases
| Target | Assay Condition | IC₅₀ Value |
| IGF-1R | Kinase Autophosphorylation | 400 nM[1][2][3][9] |
| IGF-1R | Phosphorylation of poly(Glu,Tyr) substrate | 60 nM[3] |
| IR (Insulin Receptor) | Phosphorylation of poly(Glu,Tyr) substrate | 113 nM[3] |
| EGF-R | Phosphorylation of poly(Glu,Tyr) substrate | 370 nM[3] |
| Src | Phosphorylation of poly(Glu,Tyr) substrate | 2.4 µM[2][3] |
| PKB (Akt) | Phosphorylation | 76 µM[2][3] |
The significantly higher IC₅₀ value against PKB (Akt), a downstream effector, indicates that AG-538's primary action is at the receptor level rather than on downstream components of the signaling pathway.[2][3]
IGF-1R Signaling Pathway Inhibition
The binding of IGF-1 to its receptor induces a conformational change, leading to receptor autophosphorylation and the activation of two major downstream signaling pathways: the PI3K/Akt pathway, which primarily regulates survival and metabolism, and the Ras/MAPK (ERK) pathway, which is crucial for proliferation. By inhibiting the initial kinase activity of IGF-1R, AG-538 effectively blocks both of these cascades.[2]
References
- 1. AG 538 [sigmaaldrich.com]
- 2. AG 538 A potent, cell-premeable, reversible, and competitive inhibitor of IGF-1 receptor kinase (IC50 = 400 nM). | 133550-18-2 [sigmaaldrich.com]
- 3. AG 538 - CAS 133550-18-2 - Calbiochem | 658403 [merckmillipore.com]
- 4. amsbio.com [amsbio.com]
- 5. PubChemLite - Ag-538 (C16H11NO5) [pubchemlite.lcsb.uni.lu]
- 6. scbt.com [scbt.com]
- 7. AG 538 | CAS#:133550-18-2 | Chemsrc [chemsrc.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. AG 538 | Bioproducts Magazine [bioprodmag.com]
The Discovery and Scientific History of Tyrphostin AG-538: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG-538, a potent small molecule inhibitor, has garnered significant attention in the scientific community for its dualistic activity as both a competitive inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and a novel agonist of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2). Initially identified as a member of the tyrphostin class of protein tyrosine kinase inhibitors, AG-538 has been instrumental in elucidating the roles of IGF-1R in cancer cell proliferation and survival. More recent discoveries have expanded its utility into the realm of neuroinflammation and thrombosis through its agonistic effects on TREM2. This technical guide provides a comprehensive overview of the discovery, history, and mechanisms of action of Tyrphostin AG-538, complete with detailed experimental protocols and quantitative data to support further research and development.
Introduction: The Genesis of Tyrphostins
The story of Tyrphostin AG-538 begins with the broader discovery of tyrphostins, a novel class of low molecular weight protein tyrosine kinase (PTK) inhibitors. These compounds were systematically designed to have a progressively increasing affinity for the substrate site of the Epidermal Growth Factor Receptor (EGFR) kinase domain[1]. The pioneering work on tyrphostins demonstrated the feasibility of synthesizing selective tyrosine kinase inhibitors, which could serve as antiproliferative agents for diseases driven by the hyperactivity of PTKs[1]. This foundational research paved the way for the development of a vast array of tyrphostin derivatives, each with unique specificities and potencies against different tyrosine kinases.
Discovery and Development of Tyrphostin AG-538
Within this landscape of targeted kinase inhibition, Tyrphostin AG-538 emerged as a potent, cell-permeable, and reversible competitive inhibitor of the IGF-1 receptor kinase[2]. Its chemical name is α-Cyano-(3,4-dihydroxy)cinnamoyl-(3ʹ,4ʹ-dihydroxyphenyl)ketone[3][4]. The development of AG-538 was driven by the recognition that the IGF-1 and its receptor, IGF-1R, play a crucial role in the progression of many cancers, making IGF-1R an attractive therapeutic target[5].
Subsequent research led to the synthesis of a more hydrophobic and less oxidation-sensitive derivative, I-OMe-Tyrphostin AG-538[5][6][7]. This derivative demonstrated superior performance in inhibiting IGF-1R autophosphorylation in intact cells, likely due to its enhanced hydrophobicity[5].
A significant and more recent discovery has been the identification of Tyrphostin AG-538 as a TREM2 agonist. This finding has opened up new avenues for its therapeutic application, particularly in the context of arterial thrombosis and neuroinflammation.
Mechanism of Action
Tyrphostin AG-538 exhibits a dual mechanism of action, targeting two distinct signaling pathways:
Inhibition of IGF-1R Signaling
Tyrphostin AG-538 acts as a competitive inhibitor at the substrate-binding site of the IGF-1R kinase domain, rather than competing with ATP[5]. Upon binding of IGF-1, the IGF-1R undergoes autophosphorylation, initiating downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, which are critical for cell proliferation and survival. By inhibiting the autophosphorylation of IGF-1R, AG-538 effectively blocks the activation of these downstream effectors, including Akt and Erk2[4][5].
Caption: IGF-1R Signaling Pathway Inhibition by Tyrphostin AG-538.
Agonism of TREM2 Signaling
In a more recently discovered mechanism, Tyrphostin AG-538 functions as an agonist for the TREM2 receptor. TREM2 is a transmembrane receptor expressed on myeloid cells, including microglia and platelets, and plays a crucial role in regulating inflammation and phagocytosis. AG-538 binding to TREM2 initiates a downstream signaling cascade that involves the phosphorylation of the associated adaptor protein DAP12 and the subsequent activation of the spleen tyrosine kinase (Syk). This signaling pathway is implicated in the inhibition of platelet activation and thrombosis.
Caption: TREM2 Signaling Pathway Activation by Tyrphostin AG-538.
Quantitative Data
The inhibitory potency of Tyrphostin AG-538 has been quantified against several protein tyrosine kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 Value | Reference |
| IGF-1R (autophosphorylation) | 400 nM | [2][3][4] |
| IGF-1R (poly(Glu,Tyr) phosphorylation) | 60 nM | [3][4] |
| Insulin Receptor (IR) | 113 nM | [3][4] |
| EGF-R | 370 nM | [3][4] |
| Src | 2.4 µM | [3][4] |
| PKB | 76 µM | [3][4] |
Synthesis
Tyrphostin AG-538, being an α-cyanocinnamoyl derivative, is synthesized through a Knoevenagel condensation reaction[8][9][10]. This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, a derivative of cyanoacetic acid) with an aldehyde or ketone.
Caption: Generalized Knoevenagel Condensation for Tyrphostin AG-538 Synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments involving Tyrphostin AG-538.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the in vitro inhibitory activity of Tyrphostin AG-538 on a purified kinase such as IGF-1R.
Materials:
-
Purified recombinant IGF-1R enzyme
-
IGF-1R Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Tyrphostin AG-538
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
Procedure:
-
Prepare serial dilutions of Tyrphostin AG-538 in the IGF-1R Kinase Buffer.
-
In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).
-
Add 2 µl of diluted IGF-1R enzyme to each well.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay measures the effect of Tyrphostin AG-538 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., PANC-1)
-
Complete cell culture medium
-
Tyrphostin AG-538
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Tyrphostin AG-538. Include a vehicle control (DMSO).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for IGF-1R Phosphorylation
This protocol is used to assess the inhibitory effect of Tyrphostin AG-538 on the autophosphorylation of IGF-1R in a cellular context.
Materials:
-
Cell line overexpressing IGF-1R (e.g., NIH-3T3 cells)
-
Serum-free cell culture medium
-
Tyrphostin AG-538
-
IGF-1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IGF-1R (e.g., Tyr1135/1136), anti-total IGF-1R
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve overnight.
-
Pre-treat the cells with various concentrations of Tyrphostin AG-538 for 1-2 hours.
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-IGF-1R overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IGF-1R.
Conclusion
Tyrphostin AG-538 stands as a versatile and powerful tool in biomedical research. Its well-characterized role as an IGF-1R inhibitor continues to be relevant in oncology, while its newly discovered function as a TREM2 agonist presents exciting opportunities for therapeutic development in other areas such as neurodegenerative diseases and thrombosis. The detailed information and protocols provided in this guide are intended to facilitate further investigation into the multifaceted activities of this compelling molecule.
References
- 1. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. AG 538 [sigmaaldrich.com]
- 5. Substrate competitive inhibitors of IGF-1 receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
AG-538: A Substrate-Competitive Inhibitor of IGF-1 Receptor Kinase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AG-538 is a potent and reversible inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase. Unlike many kinase inhibitors that compete with ATP, AG-538 exhibits a substrate-competitive mechanism of action, offering a distinct approach to targeting the IGF-1R signaling pathway, which is frequently dysregulated in various cancers. This technical guide provides a comprehensive overview of AG-538, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visual representation of its impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on IGF-1R-targeted therapies.
Core Mechanism of Action
AG-538 functions as a substrate-competitive inhibitor of the IGF-1R kinase.[1] This means it directly competes with the protein or peptide substrates of the kinase for binding to the active site, rather than competing with ATP.[1] Computer modeling suggests that AG-538 can occupy the position of tyrosine residues 1158 and 1162 in the kinase domain of the insulin receptor, which are homologous to the autophosphorylation sites of IGF-1R.[2] By blocking the substrate-binding site, AG-538 effectively prevents the autophosphorylation and subsequent activation of the IGF-1R kinase, thereby inhibiting downstream signaling cascades.[2]
The inhibition of IGF-1R autophosphorylation by AG-538 has been demonstrated in both isolated enzyme assays and intact cells.[2] This blockade of the initial activation step of the receptor leads to the suppression of key downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and differentiation.[2]
Quantitative Inhibitory Data
The inhibitory activity of AG-538 and its more hydrophobic analog, I-OMe AG-538, has been quantified against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below for easy comparison.
Table 1: Inhibitory Activity of AG-538 against Various Protein Kinases
| Target Kinase | IC50 | Assay Type |
| IGF-1R (autophosphorylation) | 400 nM | In vitro kinase assay |
| IGF-1R (poly(Glu,Tyr) phosphorylation) | 60 nM | In vitro kinase assay |
| Insulin Receptor (IR) | 113 nM | In vitro kinase assay |
| Epidermal Growth Factor Receptor (EGF-R) | 2.4 µM | In vitro kinase assay |
| Src | 2.4 µM | In vitro kinase assay |
| Protein Kinase B (PKB/Akt) | 76 µM | In vitro kinase assay |
Table 2: Inhibitory Activity of I-OMe AG-538
| Target Kinase | IC50 | Assay Type |
| IGF-1R | 3.4 µM | Not Specified |
| Phosphatidylinositol 5-phosphate 4-kinase α (PI5P4Kα) | 1 µM | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of AG-538.
In Vitro IGF-1R Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from a general luminescent kinase assay and is suitable for measuring the in vitro inhibition of IGF-1R by AG-538.[1]
-
Objective: To determine the IC50 value of AG-538 against purified IGF-1R kinase.
-
Materials:
-
Recombinant human IGF-1R kinase domain
-
Poly(Glu,Tyr) 4:1 as substrate
-
AG-538 (dissolved in DMSO)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[1]
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare a serial dilution of AG-538 in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
In a 96-well plate, add 5 µL of the diluted AG-538 or DMSO (vehicle control).
-
Add 10 µL of a solution containing the IGF-1R enzyme and the poly(Glu,Tyr) substrate in Kinase Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Buffer. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent and incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each AG-538 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the AG-538 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based IGF-1R Autophosphorylation Assay
This protocol describes a method to assess the inhibition of IGF-1-induced IGF-1R autophosphorylation in a cellular context.
-
Objective: To evaluate the ability of AG-538 to inhibit IGF-1R autophosphorylation in intact cells.
-
Materials:
-
Cells overexpressing human IGF-1R (e.g., NIH-3T3 cells)
-
Serum-free cell culture medium
-
AG-538 (dissolved in DMSO)
-
Recombinant human IGF-1
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-phospho-IGF-1R (Tyr1135/1136) antibody
-
Anti-total-IGF-1R antibody
-
Secondary antibodies (HRP-conjugated)
-
ECL detection reagents
-
-
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of AG-538 or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 5-10 minutes at 37°C.[3]
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis as described in section 3.3, using antibodies against phospho-IGF-1R and total IGF-1R.
-
Western Blot Analysis of Downstream Signaling
This protocol details the detection of phosphorylated Akt and ERK, key downstream effectors of IGF-1R signaling.
-
Objective: To determine the effect of AG-538 on the phosphorylation of Akt and ERK.
-
Materials:
-
Cell lysates from the cell-based autophosphorylation assay (section 3.2)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Anti-phospho-Akt (Ser473)[4]
-
Anti-total-Akt
-
Anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Anti-total-ERK1/2
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
-
Procedure:
-
Separate equal amounts of protein from each cell lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using ECL reagents and an imaging system.
-
Strip the membrane and re-probe for total Akt/ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay to measure the effect of AG-538 on cell viability and proliferation.[5][6][7]
-
Objective: To assess the cytotoxic or cytostatic effects of AG-538 on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
AG-538 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of AG-538 or DMSO (vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[5]
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Shake the plate for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability for each AG-538 concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the AG-538 concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the IGF-1R signaling pathway, the mechanism of action of AG-538, and a typical experimental workflow for its characterization.
Caption: IGF-1R signaling cascade.
Caption: AG-538 competitive inhibition.
Caption: AG-538 characterization workflow.
Conclusion
AG-538 is a valuable tool for studying IGF-1R signaling and serves as a lead compound for the development of novel substrate-competitive kinase inhibitors. Its distinct mechanism of action provides an alternative to ATP-competitive inhibitors and may offer advantages in terms of selectivity and overcoming resistance. The data and protocols presented in this guide are intended to facilitate further research into AG-538 and its analogs, ultimately contributing to the development of more effective cancer therapies targeting the IGF-1R pathway.
References
- 1. promega.com [promega.com]
- 2. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. protocols.io [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
I-OMe AG 538 vs AG-538 chemical differences
An In-depth Technical Guide to the Chemical and Biological Differences Between I-OMe AG 538 and AG-538
For researchers and professionals in drug development, understanding the nuanced differences between related small molecule inhibitors is critical for experimental design and interpretation. This guide provides a detailed comparison of I-OMe AG 538 and AG-538, two related tyrphostin-class inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R).
Core Chemical Differences
The fundamental distinction between I-OMe AG 538 and AG-538 lies in the substitution pattern on one of the phenyl rings. AG-538 possesses a catechol moiety (a 3,4-dihydroxyphenyl group). In contrast, I-OMe AG 538 features a more complex substitution, where the hydroxyl groups at the 3 and 4 positions are replaced by a methoxy group (-OCH₃) and an iodine atom (I), respectively, in addition to a hydroxyl group at the 5-position. This is more accurately described as a 4-hydroxy-3-iodo-5-methoxyphenyl group.[1][2] This structural alteration significantly impacts the molecule's physicochemical properties.
The chemical name for I-OMe AG 538 is α-Cyano-(3-methoxy-4-hydroxy-5-iodocinnamoyl)-(3′,4′-dihydroxyphenyl)ketone.[1] AG-538 is chemically known as α-Cyano-(3,4-dihydroxy)cinnamoyl-(3′,4′-dihydroxyphenyl)ketone.[2]
Table 1: Physicochemical Properties
| Property | I-OMe AG 538 | AG-538 |
| Molecular Formula | C₁₇H₁₂INO₅[1][3] | C₁₆H₁₁NO₅[4] |
| Molecular Weight | 437.19 g/mol [1][3] | ~297.27 g/mol |
| Key Substituents | Methoxy (-OCH₃) and Iodine (I) | Two Hydroxyl (-OH) groups |
| Solubility in DMSO | 50 mg/mL[3][5] | 5 mg/mL[6] |
Biological Activity and Target Profile
Both compounds are recognized as inhibitors of the IGF-1 receptor kinase, a key node in cellular growth and proliferation pathways. However, their potency and target specificity show notable differences, likely stemming from their distinct chemical structures.
AG-538 is a potent, cell-permeable, and competitive inhibitor of IGF-1R kinase, with a reported IC₅₀ of 400 nM.[7][8] Its inhibition is competitive with respect to the substrate binding site.[8] In contrast, I-OMe AG 538 is a less potent inhibitor of IGF-1R, with a reported IC₅₀ of 3.4 µM.[9] However, I-OMe AG 538 has also been identified as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα) with an IC₅₀ of 1 µM.[3][9][10]
This dual-target profile for I-OMe AG 538 suggests it may elicit different cellular effects compared to the more specific IGF-1R inhibitor, AG-538. For instance, I-OMe AG 538 is noted for being preferentially cytotoxic to pancreatic cancer cells under nutrient-deprived conditions.[3][9][10]
Table 2: Inhibitory Activity (IC₅₀)
| Target | I-OMe AG 538 | AG-538 |
| IGF-1R Kinase | 3.4 µM[9] | 400 nM (0.4 µM)[7][8] |
| PI5P4Kα | 1 µM[3][9][10] | Not Reported |
| IR, EGF-R, Src | Not Reported | Inhibits phosphorylation with IC₅₀ values of 113 nM, 370 nM, and 2.4 µM, respectively[8] |
Signaling Pathways
Both molecules inhibit the IGF-1R signaling cascade. Activation of IGF-1R by its ligand (IGF-1) leads to autophosphorylation of the receptor and subsequent recruitment of substrate proteins. This initiates downstream signaling through pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, promoting cell growth, proliferation, and survival. By inhibiting the initial kinase activity of IGF-1R, these compounds block the phosphorylation of key downstream effectors like Akt and Erk.[10]
Caption: IGF-1R signaling pathway and points of inhibition.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
Determining the IC₅₀ values for kinase inhibitors typically involves a biochemical assay. While specific protocols vary, a representative workflow is described below.
-
Reagent Preparation :
-
Prepare a buffer solution suitable for the kinase reaction (e.g., Tris-HCl with MgCl₂, DTT).
-
Dilute the recombinant human IGF-1R kinase domain to a working concentration.
-
Prepare a solution of a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr) 4:1).
-
Prepare a stock solution of ATP, including a radiolabeled ATP (e.g., [γ-³²P]ATP) for detection.
-
Create a serial dilution of the inhibitor (AG-538 or I-OMe AG 538) in DMSO.
-
-
Reaction Execution :
-
In a microplate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-30 minutes).
-
-
Detection and Analysis :
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves washing the membrane to remove unincorporated [γ-³²P]ATP and measuring the remaining radioactivity with a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Caption: Generalized workflow for a biochemical kinase inhibition assay.
Cell-Based Phosphorylation Assay
To confirm the inhibition of signaling within a cellular context, western blotting is commonly employed.
-
Cell Culture and Treatment :
-
Culture cells known to express IGF-1R (e.g., PANC-1 or NIH-3T3 cells overexpressing the receptor).
-
Serum-starve the cells to reduce baseline signaling.
-
Pre-treat the cells with various concentrations of the inhibitor for a defined period (e.g., 1 hour).
-
Stimulate the cells with IGF-1 to activate the signaling pathway.
-
-
Protein Extraction and Quantification :
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting :
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-IGF-1R, phospho-Akt, phospho-ERK).
-
Probe separate membranes or strip and re-probe with antibodies for the total protein levels of IGF-1R, Akt, and ERK to serve as loading controls.
-
Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities to determine the extent of phosphorylation inhibition.[10]
-
Summary and Conclusion
I-OMe AG 538 and AG-538 are structurally related inhibitors with distinct pharmacological profiles. The key chemical difference—the presence of methoxy and iodo groups on I-OMe AG 538 versus a catechol group on AG-538—translates into significant functional consequences. AG-538 is a more potent and seemingly more specific inhibitor of IGF-1R. In contrast, I-OMe AG 538 exhibits lower potency against IGF-1R but gains inhibitory activity against PI5P4Kα. This polypharmacology, combined with its enhanced solubility in DMSO, may offer different therapeutic opportunities and requires distinct considerations in experimental design. Researchers should select the compound that best suits their experimental goals: AG-538 for potent and specific IGF-1R inhibition, and I-OMe AG 538 for studies where the dual inhibition of IGF-1R and PI5P4Kα is of interest.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. molnova.com [molnova.com]
- 4. PubChemLite - Ag-538 (C16H11NO5) [pubchemlite.lcsb.uni.lu]
- 5. I-OME-AG 538 CAS#: 1094048-77-7 [m.chemicalbook.com]
- 6. AG 538 [merckmillipore.com]
- 7. amsbio.com [amsbio.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
The Role of AG-538 in the Inhibition of PKB and Erk2 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-538 is a tyrphostin derivative identified as a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. Its mechanism of action extends to the downstream signaling molecules Protein Kinase B (PKB), also known as Akt, and Extracellular signal-regulated kinase 2 (Erk2). By abrogating the autophosphorylation of IGF-1R, AG-538 effectively curtails the activation of the PI3K/Akt/mTOR and Ras/Raf/MEK/Erk signaling cascades, which are pivotal in cell proliferation, survival, and differentiation. This technical guide provides an in-depth overview of the core mechanism of AG-538, summarizing key quantitative data, detailing experimental protocols for assessing its inhibitory activity, and visualizing the pertinent signaling pathways.
Introduction
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a crucial role in normal physiological processes and is frequently implicated in the pathogenesis of various cancers. Upon binding its ligand, IGF-1, the receptor undergoes autophosphorylation, creating docking sites for substrate proteins such as Insulin Receptor Substrate (IRS) and Shc. This initiates a cascade of intracellular signaling events, primarily through the PI3K/Akt and Ras/MAPK pathways. The dysregulation of this axis is a common feature in tumor progression, making IGF-1R an attractive target for therapeutic intervention.
AG-538 has emerged as a valuable tool for studying IGF-1R-mediated signaling and as a potential lead compound for anticancer drug development. This guide will focus specifically on its inhibitory effects on two key downstream effectors: PKB (Akt) and Erk2.
Quantitative Data Summary
The inhibitory potency of AG-538 and its more hydrophobic derivative, I-OMe-AG 538, has been quantified in various studies. The following table summarizes the key IC50 values.
| Compound | Target | Assay Type | IC50 Value | Reference |
| AG-538 | IGF-1R Kinase Autophosphorylation | In vitro kinase assay | 400 nM | [1][2] |
| AG-538 | PKB (Akt) Phosphorylation | Cellular assay | 76 µM | |
| I-OMe-AG 538 | IGF-1R | Cellular assay | Not specified, but noted as superior to AG-538 | |
| I-OMe-AG 538 | Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα) | Biochemical assay | 1 µM |
Mechanism of Action: Signaling Pathway
AG-538 exerts its inhibitory effects by targeting the IGF-1R at the apex of two major signaling cascades. The binding of IGF-1 to its receptor triggers a conformational change and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This event is the critical initiation point for downstream signaling.
The PI3K/Akt Pathway: The phosphorylated IGF-1R recruits and phosphorylates IRS proteins. These activated IRS proteins then serve as docking sites for the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K). PI3K, in turn, phosphorylates Phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting PKB (Akt) and Phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a plethora of downstream targets to promote cell survival and proliferation.
The Ras/Raf/MEK/Erk Pathway: Alternatively, the phosphorylated IGF-1R can recruit the adaptor protein Shc, which in turn binds to the Grb2-Sos complex. This complex activates the small G-protein Ras by promoting the exchange of GDP for GTP. Activated Ras then initiates a kinase cascade by recruiting and activating Raf (a MAP kinase kinase kinase). Raf phosphorylates and activates MEK (a MAP kinase kinase), which in turn phosphorylates and activates Erk1/2 (a MAP kinase). Activated Erk translocates to the nucleus to regulate the activity of transcription factors involved in cell growth and division.
AG-538, by inhibiting the initial autophosphorylation of IGF-1R, effectively blocks both of these critical downstream pathways.
Experimental Protocols
The following protocols are generalized methods for assessing the inhibitory effect of AG-538 on PKB and Erk2 activation. These are based on standard techniques and should be optimized for specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Line Selection: NIH-3T3 cells overexpressing IGF-1R or pancreatic cancer cell lines (e.g., PANC-1) are suitable models.
-
Cell Seeding: Plate cells in 6-well or 10-cm dishes at a density that allows them to reach 70-80% confluency at the time of the experiment.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-24 hours in a serum-free medium. This reduces basal levels of PKB and Erk2 phosphorylation.
-
AG-538 Treatment: Prepare a stock solution of AG-538 in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., a dose-response curve from 0.1 to 100 µM). It is recommended to pre-treat the cells with AG-538 for 1-4 hours.
-
IGF-1 Stimulation: Following pre-treatment with AG-538, stimulate the cells with IGF-1 (e.g., 10-100 ng/mL) for a short period (e.g., 5-30 minutes) to induce the phosphorylation of PKB and Erk2.
-
Cell Lysis: After stimulation, immediately place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
Western Blot Analysis
Western blotting is the standard method to detect changes in the phosphorylation status of PKB and Erk2.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal loading.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-50 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated PKB (e.g., anti-p-Akt Ser473) and phosphorylated Erk (e.g., anti-p-Erk1/2 Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total PKB and total Erk.
Conclusion
AG-538 is a well-characterized inhibitor of IGF-1R kinase activity. Its ability to block the downstream activation of PKB and Erk2 underscores its utility as a research tool for dissecting the complexities of IGF-1R signaling. The methodologies outlined in this guide provide a framework for investigating the cellular effects of AG-538 and other potential IGF-1R inhibitors. Further research into the specificity and in vivo efficacy of AG-538 and its analogs will be crucial for their potential translation into clinical applications for the treatment of cancers driven by aberrant IGF-1R signaling.
References
Understanding the Cell Permeability of AG-538: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-538 is a potent, reversible, and competitive inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) kinase.[1][2][3] It functions by competing with the substrate for the kinase binding site, thereby inhibiting autophosphorylation of the receptor and subsequent downstream signaling.[1] The compound has been noted for its cell-permeable nature, allowing it to access its intracellular kinase target.[1][3] This technical guide provides an in-depth overview of the cell permeability of AG-538, including relevant signaling pathways, experimental protocols to determine permeability, and a framework for data presentation.
Core Concepts: Cell Permeability and its Importance
The ability of a drug to cross the cell membrane, known as cell permeability, is a critical determinant of its therapeutic efficacy, particularly for drugs with intracellular targets like AG-538. Poor permeability can lead to insufficient intracellular drug concentrations, rendering the drug ineffective in a cellular context despite high potency in enzymatic assays. Understanding the permeability characteristics of a compound is therefore essential in drug discovery and development. Key parameters in assessing cell permeability include the apparent permeability coefficient (Papp) and the efflux ratio (ER).
Signaling Pathway of AG-538's Target: IGF-1R
AG-538 exerts its effects by inhibiting the IGF-1R signaling cascade. Upon binding of its ligand (IGF-1), the IGF-1 receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events that are crucial for cell growth, proliferation, and survival. Two major downstream pathways activated by IGF-1R are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway. By inhibiting IGF-1R, AG-538 effectively blocks these pro-survival and proliferative signals.
Quantitative Data on AG-538
Table 1: In Vitro Permeability of AG-538 (Hypothetical Data)
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class |
| AG-538 | [To Be Determined] | [To Be Determined] | [To Be Determined] | [To Be Determined] |
| Propranolol (High Permeability Control) | 20.5 | 19.8 | 0.97 | High |
| Atenolol (Low Permeability Control) | 0.2 | 0.3 | 1.5 | Low |
Table 2: Kinase Inhibition Profile of AG-538
| Kinase | IC₅₀ (Enzymatic Assay) | IC₅₀ (Cellular Assay) |
| IGF-1R | 60 nM[1] | 400 nM[1][2][3] |
| IR | 113 nM[1] | - |
| EGF-R | - | - |
| Src | 2.4 µM[1] | - |
| PKB (Akt) | 76 µM[1] | - |
Experimental Protocols
The Caco-2 cell permeability assay is the gold standard for in vitro prediction of human intestinal drug absorption. This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Caco-2 Permeability Assay Protocol
Objective: To determine the bidirectional permeability of AG-538 across a Caco-2 cell monolayer and to assess if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids (NEAA), and penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
AG-538
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Efflux transporter inhibitor (e.g., verapamil for P-glycoprotein)
-
Lucifer yellow (for monolayer integrity assessment)
-
LC-MS/MS system for sample analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 18-21 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be >250 Ω·cm² to indicate a confluent and tight monolayer.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay (Bidirectional):
-
Gently wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).
-
Apical to Basolateral (A→B) Permeability:
-
Add AG-538 (e.g., at a final concentration of 10 µM) and control compounds to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B→A) Permeability:
-
Add AG-538 and control compounds to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
-
To investigate the involvement of efflux transporters, perform the assay in the presence and absence of an inhibitor like verapamil.
-
-
Sample Collection and Analysis:
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of AG-538 and control compounds in the samples using a validated LC-MS/MS method.
-
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
The efflux ratio (ER) is calculated as:
ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Conclusion
AG-538 is a valuable tool for studying IGF-1R signaling due to its cell-permeable nature. While qualitative evidence of its cell permeability exists, quantitative data from standardized assays like the Caco-2 permeability assay are needed for a comprehensive understanding of its pharmacokinetic properties. The protocols and data presentation frameworks provided in this guide offer a robust approach for researchers to systematically evaluate the cell permeability of AG-538 and other small molecule inhibitors. Such studies are crucial for the successful translation of promising compounds from in vitro discovery to in vivo applications.
References
Methodological & Application
Application Notes and Protocols for AG-538 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-538 is a potent and cell-permeable inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. It functions as a competitive inhibitor at the substrate-binding site of the IGF-1R kinase. This document provides detailed application notes and protocols for the in vitro use of AG-538 in cancer research, focusing on its mechanism of action and its role in modulating anti-tumor immune responses.
Mechanism of Action
AG-538 primarily exerts its biological effects through the inhibition of IGF-1R autophosphorylation. The IGF-1R signaling pathway is crucial for cell proliferation, survival, and differentiation. By blocking this pathway, AG-538 can inhibit tumor cell growth and induce apoptosis. The downstream signaling cascades affected include the PI3K-Akt and MAPK pathways.
Recent studies have also highlighted the role of AG-538 in activating anti-tumor immunity. It has been shown to enhance the secretion of key cytokines such as Interferon-gamma (IFNγ), Tumor Necrosis Factor-alpha (TNFα), and Granzyme B from immune cells, thereby promoting the killing of tumor cells.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IGF-1R Kinase Autophosphorylation IC50 | 400 nM | In vitro enzyme assay | [1][2][3][4] |
| Phosphorylation of poly(Glu,Tyr) by IGF-1R IC50 | 60 nM | In vitro enzyme assay | [1] |
| Phosphorylation of poly(Glu,Tyr) by IR IC50 | 113 nM | In vitro enzyme assay | [1] |
| Phosphorylation of poly(Glu,Tyr) by EGF-R IC50 | Not specified | In vitro enzyme assay | [1] |
| Phosphorylation of poly(Glu,Tyr) by Src IC50 | 2.4 µM | In vitro enzyme assay | [1] |
| Phosphorylation of PKB IC50 | 76 µM | NIH-3T3 cells over-expressing IGF-1R | [1] |
Signaling Pathway Diagram
Caption: AG-538 inhibits IGF-1R signaling.
Experimental Protocols
Protocol 1: IGF-1R Kinase Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of AG-538 on IGF-1R kinase activity using an ELISA-based method.
Materials:
-
Recombinant human IGF-1R protein
-
Poly(Glu, Tyr)4:1 coated 96-well plates
-
AG-538 (dissolved in DMSO)
-
ATP
-
Reaction Buffer (50 mM HEPES, pH 7.4, 20 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Prepare serial dilutions of AG-538 in Reaction Buffer. Also, prepare a vehicle control (DMSO).
-
To the poly(Glu, Tyr) coated wells, add 50 µL of the AG-538 dilutions or vehicle control.
-
Add 50 µL of 10 µM ATP solution to each well.
-
Initiate the reaction by adding a solution containing the recombinant IGF-1R enzyme.
-
Incubate the plate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer (e.g., PBST).
-
Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Caption: Workflow for IGF-1R kinase inhibition assay.
Protocol 2: Tumor Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of AG-538 on the proliferation of cancer cell lines such as HT29 and HCT116.[5]
Materials:
-
Human colorectal cancer cell lines (e.g., HT29, HCT116)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
AG-538 (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well flat-bottom cell culture plates
-
Plate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
-
Prepare serial dilutions of AG-538 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of AG-538 or vehicle control.
-
Incubate for 24, 48, or 72 hours at 37°C, 5% CO2.[5]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: PBMC and Tumor Cell Co-culture for Cytokine Release Assay
This protocol evaluates the effect of AG-538 on the activation of immune cells and the subsequent release of cytokines in a co-culture system.[5]
Materials:
-
Human colorectal cancer cell lines (e.g., HT29, HCT116)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium
-
AG-538 (dissolved in DMSO)
-
Anti-CD3 and Anti-CD28 antibodies (for T cell stimulation)
-
ELISA kits for IFNγ, TNFα, and Granzyme B
-
96-well flat-bottom cell culture plates
Procedure:
-
Cancer Cell Seeding: Seed cancer cells (e.g., HT29, HCT116) into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete RPMI medium. Incubate overnight at 37°C, 5% CO2.[5]
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Co-culture Setup:
-
Carefully remove the medium from the cancer cell plate.
-
Add 1 x 10⁵ PBMCs to each well (Effector:Target ratio of 10:1) in 100 µL of complete RPMI medium.[5]
-
Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to stimulate T cells.
-
-
Treatment: Add serial dilutions of AG-538 or vehicle control to the co-culture wells.
-
Incubation: Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO2.[5]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Measure the concentration of IFNγ, TNFα, and Granzyme B in the supernatant using ELISA kits according to the manufacturer's instructions.[5]
Caption: Workflow for PBMC-tumor cell co-culture assay.
Data Interpretation
-
IGF-1R Kinase Inhibition Assay: A dose-dependent decrease in absorbance indicates inhibition of IGF-1R kinase activity. The IC50 value represents the concentration of AG-538 required to inhibit the enzyme activity by 50%.
-
Cell Proliferation Assay: A dose-dependent decrease in absorbance reflects the anti-proliferative or cytotoxic effect of AG-538. The IC50 value is the concentration that reduces cell viability by 50%.
-
Cytokine Release Assay: An increase in the concentration of IFNγ, TNFα, and Granzyme B in the co-culture supernatant upon treatment with AG-538 suggests an enhancement of anti-tumor immune responses.
Troubleshooting
-
High background in ELISA: Ensure thorough washing steps and check for non-specific binding of antibodies.
-
Low signal in MTT assay: Check cell viability before seeding and optimize cell seeding density. Ensure the MTT reagent is fresh and protected from light.
These protocols provide a framework for investigating the in vitro effects of AG-538. Researchers should optimize conditions for their specific cell lines and experimental setup.
References
- 1. Serine Phosphorylation of the Insulin-like Growth Factor I (IGF-1) Receptor C-terminal Tail Restrains Kinase Activity and Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for AG-538 in Cell Culture
These application notes provide detailed protocols for utilizing AG-538, a potent inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R), in cell culture experiments. The following sections offer recommended concentrations, step-by-step experimental procedures, and a visual representation of the targeted signaling pathway.
Overview
AG-538 is a specific, cell-permeable, and reversible inhibitor of IGF-1R autophosphorylation with an IC₅₀ of 400 nM.[1][2] It also demonstrates inhibitory effects on the phosphorylation of substrates by the Insulin Receptor (IR), Epidermal Growth Factor Receptor (EGFR), and Src kinase at higher concentrations.[1] By targeting the IGF-1R signaling cascade, AG-538 can impede critical cellular processes such as proliferation, survival, and differentiation, making it a valuable tool for cancer research.
Data Presentation: Recommended Concentrations for Cell Culture
The effective concentration of AG-538 can vary depending on the cell line, assay type, and experimental duration. The following table summarizes recommended concentration ranges based on published data.
| Cell Line | Assay Type | Concentration Range | Incubation Time | Outcome |
| PANC-1 | Cytotoxicity | 0.1 - 1000 µM | 24 hours | Cytotoxic effect, especially in nutrient-deprived medium.[3] |
| PANC-1 | Phosphorylation Inhibition | 0 - 3 µM | 1 hour | Blocks phosphorylation of IGF-1R, Akt, and Erk.[3] |
| HT29 | Proliferation Assay | Not specified, used in co-culture | Not specified | Shown to activate antitumor immunity.[4] |
| HCT116 | Proliferation Assay | Not specified, used in co-culture | Not specified | Shown to activate antitumor immunity.[4] |
Signaling Pathway
AG-538 primarily exerts its effects by inhibiting the autophosphorylation of IGF-1R, which is the initial step in the activation of downstream signaling pathways. The two major cascades affected are the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is primarily involved in cell proliferation and differentiation.
Caption: IGF-1R signaling pathway inhibited by AG-538.
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the efficacy of AG-538.
Experimental Workflow: Cell Viability and Protein Phosphorylation Analysis
Caption: General workflow for cell-based assays with AG-538.
Protocol 1: Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of AG-538 on cancer cell lines.
Materials:
-
AG-538 (stock solution in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of AG-538 in complete medium from the stock solution. A final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest AG-538 concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared AG-538 dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot for IGF-1R Phosphorylation
This protocol is to determine the effect of AG-538 on the phosphorylation status of IGF-1R and its downstream targets.
Materials:
-
AG-538 (stock solution in DMSO)
-
6-well cell culture plates
-
Serum-free medium
-
Recombinant human IGF-1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-IGF-1R, anti-total-IGF-1R, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours in serum-free medium.
-
Inhibitor Pre-treatment: Pre-treat the serum-starved cells with the desired concentrations of AG-538 (e.g., 0.1, 1, 3 µM) for 1 hour. Include a vehicle control (DMSO).
-
IGF-1 Stimulation: Stimulate the cells with recombinant human IGF-1 (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
Application Notes and Protocols for AG-538 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing AG-538, a potent inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R), in cancer cell line research. Detailed protocols for assessing its effects on cell proliferation, and apoptosis, as well as for analyzing key signaling pathways are provided.
Introduction to AG-538
AG-538 is a cell-permeable tyrphostin that acts as a competitive inhibitor of the IGF-1R kinase. By blocking the autophosphorylation of IGF-1R, AG-538 effectively inhibits downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell growth, proliferation, and survival. Research has demonstrated that AG-538 can induce apoptosis and DNA damage in cancer cells and may also play a role in activating antitumor immunity.
Chemical Properties:
| Property | Value |
| Synonyms | Tyrphostin AG 538, α-Cyano-(3,4-dihydroxy)cinnamoyl-(3ʹ,4ʹ-dihydroxyphenyl)ketone |
| CAS Number | 133550-18-2 |
| Molecular Formula | C₁₆H₁₁NO₅ |
| Molecular Weight | 297.27 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Data Summary: AG-538 Effects on Cancer Cell Lines
The following table summarizes the observed effects of AG-538 on various cancer cell lines, with a focus on treatment duration and concentration.
| Cell Line | Cancer Type | Assay | Concentration(s) | Treatment Duration(s) | Observed Effects |
| HT29 | Colorectal Carcinoma | Proliferation Assay | 0, 1, 5, 10, 20 µM | 24, 48, 72 hours | Dose- and time-dependent inhibition of cell proliferation.[1] |
| HT29 | Colorectal Carcinoma | Chemokine Profiling | Not specified | Not specified | Altered chemokine profile.[1] |
| HCT116 | Colorectal Carcinoma | PBMC Co-culture | Not specified | Not specified | Enhanced T-cell mediated cytotoxicity.[1] |
| PANC-1 | Pancreatic Cancer | Cytotoxicity Assay | 0.1 - 1000 µM | 24 hours | Preferentially cytotoxic to nutrient-deprived cells.[2] |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for AG-538 in cancer cells. AG-538 inhibits the IGF-1 Receptor, leading to the downregulation of downstream pro-survival and proliferative signaling pathways.
Caption: AG-538 signaling pathway in cancer cells.
Experimental Protocols
Preparation of AG-538 Stock Solution
Materials:
-
AG-538 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, AG-538 is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 2.97 mg of AG-538 (MW: 297.27 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Culture and Treatment
Materials:
-
Cancer cell line of interest (e.g., HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates or flasks
-
AG-538 stock solution (10 mM in DMSO)
Protocol:
-
Culture the cancer cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein extraction) at a density that will ensure they are in the exponential growth phase during the treatment period.
-
Allow the cells to adhere overnight.
-
The following day, prepare the desired concentrations of AG-538 by diluting the stock solution in a complete culture medium. Ensure the final DMSO concentration in the medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of AG-538 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Proliferation Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with AG-538 using the MTT assay.
Caption: Workflow for MTT-based cell proliferation assay.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Following the desired treatment duration, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cancer cells treated with AG-538 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol is for examining the effect of AG-538 on the expression and phosphorylation levels of key proteins in the IGF-1R signaling pathway.
Caption: General workflow for Western Blot analysis.
Materials:
-
Treated cells in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Protocol:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine changes in protein expression and phosphorylation.
References
Preparation of AG-538 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation, handling, and storage of AG-538 stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. AG-538 and its derivatives are potent inhibitors of the insulin-like growth factor 1 receptor (IGF-1R) kinase, making them valuable tools in cancer research and drug development. Adherence to this protocol will ensure the accurate preparation and stability of AG-538 for use in various downstream applications.
Compound Information and Properties
AG-538 and its analog, I-OMe-Tyrphostin AG 538, are commonly used small molecule inhibitors. Their relevant chemical properties are summarized in the table below for easy reference.
| Property | AG-538 | I-OMe-Tyrphostin AG 538 |
| Synonyms | Tyrphostin AG 538, α-Cyano-(3,4-dihydroxy)cinnamoyl-(3ʹ,4ʹ-dihydroxyphenyl)ketone | I-OMe-AG 538 |
| Molecular Formula | C₁₆H₁₁NO₅[1] | C₁₇H₁₂INO₅[2] |
| Molecular Weight | 427.25 g/mol [3] | 437.19 g/mol |
| Appearance | Dark orange to brown solid[3] | Solid[2][4] |
| Solubility in DMSO | 5 mg/mL[3][5] | 50 mg/mL[4][6] |
| Storage Temperature | -20°C[2][3][4][5][6] | -20°C[2][3][4][5][6] |
| Stock Solution Stability | Up to 3 months at -20°C | 1 month at -20°C, 6 months at -80°C[7] |
Experimental Protocol: Preparation of a 10 mM AG-538 Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of AG-538 in DMSO. The same principles can be applied to prepare stock solutions of varying concentrations or for I-OMe-Tyrphostin AG 538 by adjusting the calculations accordingly.
2.1. Materials and Equipment
-
AG-538 powder
-
Anhydrous/molecular sieve-dried DMSO (Biotechnology grade or higher)
-
Microcentrifuge tubes (1.5 mL or 2 mL, sterile)
-
Pipettes and sterile filter tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
2.2. Safety Precautions
-
Handle AG-538 powder in a chemical fume hood to avoid inhalation.
-
Wear appropriate PPE at all times.
-
DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for AG-538 and DMSO before starting the procedure.
2.3. Step-by-Step Procedure
-
Calculate the required mass of AG-538: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
Example calculation for 1 mL of 10 mM AG-538 stock solution: Mass (mg) = 10 mM x 0.001 L x 427.25 g/mol = 4.27 mg
-
Weigh the AG-538 powder: Carefully weigh out the calculated amount of AG-538 powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of DMSO to the microcentrifuge tube containing the AG-538 powder. For this example, add 1 mL of DMSO.
-
Dissolve the compound: Close the tube tightly and vortex thoroughly until the AG-538 is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot for storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for longer-term storage.[7]
Visualizing the Workflow
The following diagram illustrates the key steps in the preparation of the AG-538 stock solution.
Caption: Workflow for AG-538 Stock Solution Preparation.
Signaling Pathway Context
AG-538 primarily targets the IGF-1 receptor, a key component of the PI3K/Akt/mTOR and MAPK signaling pathways, which are critical for cell growth, proliferation, and survival. Inhibition of IGF-1R can thus be an effective strategy in cancer therapy.
Caption: AG-538 Inhibition of the IGF-1R Signaling Pathway.
References
- 1. PubChemLite - Ag-538 (C16H11NO5) [pubchemlite.lcsb.uni.lu]
- 2. caymanchem.com [caymanchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. I-OMe-Tyrphostin AG 538 solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. AG 538 A potent, cell-premeable, reversible, and competitive inhibitor of IGF-1 receptor kinase (IC50 = 400 nM). | 133550-18-2 [sigmaaldrich.com]
- 6. I-OMe-Tyrphostin AG 538 solid | 1094048-77-7 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes: Utilizing AG-538 for Western Blot Analysis of the IGF-1R Signaling Pathway
Introduction
AG-538, also known as I-OMe-Tyrphostin AG 538, is a potent, cell-permeable, and reversible inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase. Its primary mechanism of action involves competing with ATP to inhibit the autophosphorylation of IGF-1R, a critical step in the activation of downstream signaling cascades.[1] The IGF-1R pathway plays a crucial role in cell proliferation, survival, and differentiation, primarily through the PI3K/Akt and MAPK/ERK signaling axes.[1][2] Dysregulation of this pathway is implicated in various cancers.
These application notes provide a comprehensive protocol for using AG-538 in a Western Blotting workflow to investigate its inhibitory effects on the IGF-1R signaling pathway. By treating cells with AG-538 and subsequently analyzing the phosphorylation status of key proteins like IGF-1R, Akt, and ERK, researchers can effectively quantify the compound's inhibitory activity and elucidate its impact on cellular signaling.[1]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the IGF-1R signaling pathway and the point of inhibition by AG-538. Upon ligand binding, IGF-1R autophosphorylates, creating docking sites for substrate proteins that activate downstream pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. AG-538 directly inhibits the initial autophosphorylation of IGF-1R, thereby blocking all subsequent downstream signaling events.
Caption: IGF-1R signaling pathway and AG-538 inhibition point.
Quantitative Data: AG-538 Inhibitory Concentrations
AG-538 exhibits potent inhibition of IGF-1R kinase and also affects other kinases at varying concentrations. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Target Kinase | IC₅₀ Value | Reference |
| IGF-1 Receptor Kinase | 400 nM | [3] |
| PI5P4Kα | 1 µM | [1][4] |
| Insulin Receptor (IR) | 113 nM (for substrate phosphorylation) | |
| EGF-R | 60 nM (for substrate phosphorylation) | |
| Src | 2.4 µM (for substrate phosphorylation) | |
| PKB/Akt | 76 µM |
Experimental Workflow for Western Blotting
The diagram below outlines the key steps for assessing the effect of AG-538 on protein phosphorylation using Western Blotting.
Caption: Standard workflow for Western Blot analysis of AG-538 activity.
Detailed Experimental Protocol
This protocol provides a method to determine the effect of AG-538 on the phosphorylation of IGF-1R, Akt, and ERK in a selected cell line (e.g., MCF-7, NIH-3T3 overexpressing IGF-1R, or PANC-1).
A. Materials and Reagents
-
Compound: AG-538 (Soluble in DMSO, e.g., 5 mg/mL)
-
Cell Line: Appropriate cell line expressing IGF-1R.
-
Culture Media: As required for the chosen cell line.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold[5]
-
RIPA Lysis Buffer (or similar) supplemented with Protease and Phosphatase Inhibitor Cocktails.[5][6]
-
BCA Protein Assay Kit[7]
-
4X Laemmli Sample Buffer[8]
-
Tris-Glycine SDS-PAGE Gels (e.g., 4-12% Bis-Tris)[7]
-
1X SDS-PAGE Running Buffer[8]
-
1X Transfer Buffer (with 20% methanol for PVDF)[8]
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)[8]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST[6]
-
Enhanced Chemiluminescence (ECL) Detection Reagent[8]
-
-
Antibodies:
-
Primary Antibodies:
-
Rabbit anti-phospho-IGF-1R (Tyr1135/1136)
-
Rabbit anti-IGF-1R
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Mouse anti-GAPDH or anti-β-Actin (Loading Control)
-
-
Secondary Antibodies:
-
Anti-rabbit IgG, HRP-linked Antibody
-
Anti-mouse IgG, HRP-linked Antibody
-
-
-
Membranes: Polyvinylidene difluoride (PVDF) membrane (0.2 or 0.45 µm)[8]
B. Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.[8]
-
Serum-starve the cells for 4-6 hours or overnight, if required, to reduce basal phosphorylation levels.
-
Prepare a stock solution of AG-538 in DMSO. Dilute the stock solution in serum-free media to achieve final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM).
-
Pre-treat cells with the various concentrations of AG-538 for 1-2 hours.
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes to induce IGF-1R phosphorylation. Include an unstimulated, untreated control.
-
-
Cell Lysate Preparation:
-
Aspirate the media and wash the cells twice with ice-cold PBS.[9]
-
Add 100-500 µL of ice-cold lysis buffer (supplemented with protease/phosphatase inhibitors) to each well or plate.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes.[10]
-
Sonicate the lysate briefly (3-4 times for 5-10 seconds) to shear DNA and reduce viscosity.[9][11]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]
-
Transfer the supernatant (protein extract) to a new, clean tube.
-
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding 4X Laemmli sample buffer to a final concentration of 1X. A typical final protein load is 20-40 µg per lane.[8]
-
Boil the samples at 95-100°C for 5-10 minutes.[9]
-
Load the samples and a molecular weight marker onto an SDS-PAGE gel.[9]
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[7]
-
Transfer the separated proteins to a PVDF membrane. Pre-soak the PVDF membrane in 100% methanol for 30 seconds before assembly.[7] Perform the transfer at 100 V for 60-90 minutes or using a semi-dry transfer apparatus.[8]
-
-
Immunoblotting and Detection:
-
After transfer, confirm successful protein transfer by staining the membrane with Ponceau S.[8]
-
Wash the membrane with TBST and place it in blocking buffer (5% BSA in TBST). Incubate for 1 hour at room temperature with gentle agitation.[6][8] Note: Avoid using non-fat dry milk for blocking when detecting phosphoproteins, as it may contain interfering proteins.[6]
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-IGF-1R) diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting point is often 1:1000. Incubate overnight at 4°C with gentle shaking.[9]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at 1:2000 dilution) in blocking buffer for 1 hour at room temperature.[9]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it evenly to the membrane.[8]
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Reprobing (Optional):
-
To detect total protein levels or a loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer.
-
After stripping, wash the membrane thoroughly, re-block, and probe with an antibody for the total protein (e.g., anti-IGF-1R) or a loading control (e.g., anti-GAPDH).
-
Repeat the detection steps as described above. Comparing the phosphorylated protein signal to the total protein signal provides a more accurate measure of inhibition.[6]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. AG 538 | DOR BioPharma, Inc. [dorbiopharma.com]
- 4. molnova.com [molnova.com]
- 5. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 12. ulab360.com [ulab360.com]
Application Notes and Protocols: AG-538 in Combination with Immunotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-538 is a small molecule compound that has emerged as a promising agent for enhancing anti-tumor immunity. In vitro studies have demonstrated its potential to activate the innate immune system and augment the cytotoxic effects of immune cells against cancer cells. The mechanism of action of AG-538 involves the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway, a critical component of the innate immune response to cytosolic DNA. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn promote the activation and function of various immune cells, including T cells and Natural Killer (NK) cells. These application notes provide an overview of the in vitro effects of AG-538 and detailed protocols for assessing its combination with immunotherapy.
Data Presentation
The following tables summarize the qualitative and quantitative findings from in vitro studies of AG-538. While precise numerical data from dose-response curves are often presented graphically in the source literature, this section aims to provide a structured overview of the compound's effects.
Table 1: In Vitro Cytotoxicity of AG-538 in Combination with Immune Cells
| Cancer Cell Line | Immune Cell Type | Effector:Target Ratio | AG-538 Concentration | Observed Effect on Cancer Cell Viability |
| HT29 (colorectal) | Human PBMCs | Not Specified | Not Specified | Increased cytotoxicity in co-culture |
| HCT116 (colorectal) | Human PBMCs | Not Specified | Not Specified | Increased cytotoxicity in co-culture |
Table 2: Effect of AG-538 on Cytokine and Effector Molecule Secretion in Co-culture Supernatants
| Cancer Cell Line | Immune Cell Type | AG-538 Treatment | IFNγ Levels | TNFα Levels | Granzyme B Levels |
| HT29 (colorectal) | Human PBMCs | AG-538 | Significantly Increased | Significantly Increased | Significantly Increased |
| HCT116 (colorectal) | Human PBMCs | AG-538 | Significantly Increased | Significantly Increased | Significantly Increased |
Mandatory Visualizations
Caption: Proposed signaling pathway of AG-538 in enhancing anti-tumor immunity.
Caption: Experimental workflow for in vitro co-culture of AG-538 with immunotherapy.
Caption: Logical relationships of expected outcomes from AG-538 treatment in vitro.
Experimental Protocols
Protocol 1: PBMC and Cancer Cell Co-culture for Cytotoxicity and Cytokine Analysis
Objective: To assess the effect of AG-538 on the cytotoxicity of Peripheral Blood Mononuclear Cells (PBMCs) against cancer cells and to quantify the release of key effector molecules.
Materials:
-
Cancer cell lines (e.g., HT29, HCT116)
-
Human PBMCs isolated from healthy donors via Ficoll-Paque density gradient centrifugation
-
AG-538 (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom tissue culture plates
-
Reagents for cytotoxicity assay (e.g., LDH cytotoxicity assay kit or fluorescent dyes for flow cytometry)
-
ELISA kits for human IFNγ, TNFα, and Granzyme B
Procedure:
-
Cancer Cell Seeding:
-
One day prior to the co-culture, seed the cancer cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
PBMC Preparation:
-
Thaw cryopreserved PBMCs or use freshly isolated cells.
-
Wash the PBMCs with complete RPMI-1640 medium and resuspend to the desired concentration.
-
-
Co-culture Setup:
-
Carefully remove the medium from the wells containing the adherent cancer cells.
-
Add PBMCs to the wells at the desired effector-to-target (E:T) ratio (e.g., 10:1, 20:1).
-
Add 100 µL of complete RPMI-1640 medium per well.
-
-
AG-538 Treatment:
-
Prepare serial dilutions of AG-538 in complete RPMI-1640 medium.
-
Add the desired concentrations of AG-538 to the co-culture wells.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest AG-538 treatment group.
-
Set up control wells with cancer cells alone, PBMCs alone, and cancer cells with PBMCs without AG-538.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period of 24 to 72 hours. The optimal incubation time may vary depending on the cell lines and experimental goals.
-
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well for cytokine analysis by ELISA. Store the supernatant at -80°C if not analyzed immediately.
-
The remaining cells can be used for cytotoxicity assessment.
-
Protocol 2: Cytotoxicity Assessment
Option A: Lactate Dehydrogenase (LDH) Release Assay
-
Use the supernatant collected in step 6 of Protocol 1.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of specific cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release: LDH release from target cells incubated with medium alone.
-
Maximum release: LDH release from target cells lysed with the provided lysis buffer.
-
Option B: Flow Cytometry-Based Cytotoxicity Assay
-
Gently resuspend the cells in the wells from step 6 of Protocol 1.
-
Transfer the cells to FACS tubes.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Stain the cells with a viability dye (e.g., Propidium Iodide, 7-AAD) and fluorescently labeled antibodies specific for cancer cells (e.g., EpCAM) and/or immune cells (e.g., CD3, CD8, CD56).
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage of dead (viability dye-positive) cancer cells in each treatment group.
Protocol 3: Cytokine Quantification by ELISA
-
Use the supernatant collected in step 6 of Protocol 1.
-
Follow the manufacturer's instructions for the specific ELISA kits for human IFNγ, TNFα, and Granzyme B.
-
Briefly, coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
Conclusion
AG-538 demonstrates significant potential as an immuno-oncology agent by activating the cGAS-STING pathway to enhance the anti-tumor activity of immune cells. The provided protocols offer a framework for the in vitro evaluation of AG-538 in combination with immunotherapy. These assays are crucial for determining the optimal conditions for its therapeutic application and for further elucidating its mechanism of action. Researchers should optimize these protocols based on their specific cell systems and experimental objectives.
Application Notes and Protocols: Proliferation Assay Using AG-538 on HT29 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-538 is a tyrphostin derivative that acts as a selective inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) tyrosine kinase. The IGF-1R signaling pathway is crucial in the regulation of cell growth, proliferation, differentiation, and survival.[1][2][3][4] In many types of cancer, including colorectal cancer, this pathway is often dysregulated, leading to uncontrolled cell proliferation and tumor progression.[1][2][3][4][5] The human colon adenocarcinoma cell line, HT29, is a widely used model for studying colorectal cancer and the efficacy of potential therapeutic agents. These application notes provide a detailed protocol for assessing the anti-proliferative effects of AG-538 on HT29 cells using a colorimetric MTT assay.
Mechanism of Action of AG-538
AG-538 competitively inhibits the ATP-binding site of the IGF-1R tyrosine kinase, preventing autophosphorylation and the subsequent activation of downstream signaling cascades. The two primary signaling pathways initiated by IGF-1R activation are the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[1][2][3] By blocking these pathways, AG-538 can inhibit cell cycle progression, induce apoptosis, and ultimately reduce tumor cell proliferation.
Data Presentation
The following table summarizes the dose-dependent and time-dependent effects of AG-538 on the proliferation of HT29 cells. The data is derived from published studies and represents the percentage of cell viability relative to an untreated control.
| AG-538 Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Control) | 100 | 100 | 100 |
| 1 | ~95 | ~90 | ~85 |
| 5 | ~85 | ~75 | ~65 |
| 10 | ~70 | ~60 | ~50 |
| 20 | ~55 | ~45 | ~35 |
| 40 | ~40 | ~30 | ~20 |
Note: The values presented are estimations based on graphical representations from a study by an anonymous author and may vary based on experimental conditions.[6]
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HT29 human colon adenocarcinoma cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.
MTT Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8]
Materials:
-
HT29 cells
-
McCoy's 5A Medium (supplemented as described above)
-
AG-538 (stock solution prepared in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HT29 cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of AG-538 in culture medium from the stock solution. The final concentrations should range from 1 µM to 40 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest AG-538 concentration) and a medium-only control (no cells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared AG-538 dilutions or control medium.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the desired incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the medium-only control from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of AG-538 to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizations
Caption: Workflow of the MTT proliferation assay with AG-538 on HT29 cells.
Caption: AG-538 inhibits the IGF-1R signaling cascade in colorectal cancer.
References
- 1. The Insulin-like Growth Factor System and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Role of Insulin-like Growth Factor-1R System in Colorectal Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting colorectal cancer via its microenvironment by inhibiting IGF-1 Receptor-insulin receptor substrate and STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchhub.com [researchhub.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for AG-538 ELISA in Cytokine Measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the AG-538 compound in research focused on cytokine modulation. The provided experimental protocols are based on established methodologies for enzyme-linked immunosorbent assays (ELISAs) and can be adapted for specific research needs.
Introduction
AG-538, also known as Tyrphostin AG 538, is a specific inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.[1] By blocking the IGF-1R signaling pathway, AG-538 can influence various cellular processes, including immune responses. Cytokines are small signaling proteins that are crucial in modulating immune responses and inflammation.[2] The quantification of cytokine levels is a vital tool in drug discovery and development for assessing the immunomodulatory effects of compounds like AG-538.[2][3] This document outlines the protocol for measuring cytokine release from cells treated with AG-538 using a sandwich ELISA method.
Mechanism of Action
AG-538 acts as a competitive inhibitor at the ATP-binding site of the IGF-1R, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibition can impact cell proliferation, survival, and immune cell function.
Experimental Protocols
Cell Culture and Treatment with AG-538
This protocol describes the in vitro treatment of cells with AG-538 prior to cytokine measurement.
Materials:
-
Cell line of interest (e.g., HT29, HCT116)[4]
-
Peripheral Blood Mononuclear Cells (PBMCs)[4]
-
Complete cell culture medium
-
AG-538 (I-OMe-Tyrphostin AG 538)[1]
-
Dimethyl sulfoxide (DMSO) for stock solution preparation[1]
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
AG-538 Preparation: Prepare a stock solution of AG-538 in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of AG-538. Include a vehicle control (medium with the same concentration of DMSO used for the highest AG-538 concentration).
-
Co-culture (Optional): For immune activation studies, co-culture the treated tumor cells with PBMCs.[4]
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the cell culture supernatant. Store the supernatant at -80°C until the ELISA is performed.
Sandwich ELISA Protocol for Cytokine Measurement
This protocol outlines the steps for a standard sandwich ELISA to quantify cytokine concentrations in the collected cell culture supernatants.[5][6][7]
Materials:
-
96-well ELISA plates
-
Capture antibody (specific for the cytokine of interest, e.g., anti-IFNγ, anti-TNFα)[4]
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 10% FBS)[6]
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)[6]
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add it to each well of the 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer. Add blocking buffer (e.g., assay diluent) to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Wash the plate. Prepare a serial dilution of the recombinant cytokine standard to create a standard curve. Add the standards and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate. Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Reaction Stopping: Add stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Presentation
The quantitative data obtained from the ELISA should be presented in a clear and structured format. Below is an example table summarizing the effect of AG-538 on cytokine production.
| Treatment Group | Concentration (µM) | IFNγ (pg/mL) | TNFα (pg/mL) | Granzyme B (pg/mL) |
| Vehicle Control | 0 | Value | Value | Value |
| AG-538 | 1 | Value | Value | Value |
| AG-538 | 5 | Value | Value | Value |
| AG-538 | 10 | Value | Value | Value |
Note: Replace "Value" with the mean concentrations obtained from experimental replicates. Statistical analysis should be performed to determine significance.
Data Analysis
-
Standard Curve Generation: Plot the absorbance values of the standards against their known concentrations. Use a regression analysis (e.g., four-parameter logistic curve fit) to generate a standard curve.
-
Cytokine Concentration Calculation: Interpolate the cytokine concentrations of the unknown samples from the standard curve.
-
Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to compare the cytokine levels between the vehicle control and AG-538 treated groups. A p-value of < 0.05 is typically considered statistically significant.
The protocols and guidelines presented here provide a framework for investigating the immunomodulatory effects of AG-538 through the measurement of cytokine production. By following these detailed methodologies, researchers can obtain reliable and reproducible data to advance our understanding of the therapeutic potential of IGF-1R inhibitors in various disease contexts, including cancer immunotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytokine Research in Drug Development and Therapeutic Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. Issue 44: Cytokine Release Assays | The Altascientist [altasciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. Cytokine Elisa [bdbiosciences.com]
Troubleshooting & Optimization
AG-538 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of AG-538. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful use of AG-538 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is AG-538 and what is its mechanism of action?
A1: AG-538 is a potent and cell-permeable inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase.[1][2][3] It functions by competitively binding to the ATP-binding site of the IGF-1R kinase, thereby inhibiting its autophosphorylation and downstream signaling. This ultimately interferes with cell proliferation and survival pathways often dysregulated in cancer.
Q2: What is the recommended solvent for dissolving AG-538?
A2: The most commonly recommended solvent for AG-538 is Dimethyl Sulfoxide (DMSO).[1][4][5]
Q3: What is the maximum stock concentration I can prepare in DMSO?
A3: The reported solubility of AG-538 in DMSO varies, with sources indicating a range from 5 mg/mL to as high as 50 mg/mL.[1][4] It is advisable to start with a lower concentration and gently warm the solution or sonicate if needed to aid dissolution.
Q4: Can I dissolve AG-538 in aqueous solutions?
A4: Direct dissolution of AG-538 in aqueous buffers is not recommended due to its poor water solubility. For cell-based assays, it is standard practice to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium.
Q5: How should I store my AG-538 stock solution?
A5: AG-538 stock solutions in DMSO should be aliquoted and stored at -20°C for long-term stability.[1][2] Repeated freeze-thaw cycles should be avoided to prevent degradation and precipitation. Stock solutions are reported to be stable for up to 3 months when stored at -20°C.[1][2]
Troubleshooting Guide
Issue 1: My AG-538 precipitated out of solution when I diluted my DMSO stock into my cell culture medium.
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Possible Cause 1: Final DMSO concentration is too low.
-
Solution: Ensure that the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%). However, a certain minimal concentration of DMSO may be required to maintain AG-538 in solution. Consider preparing an intermediate dilution in a serum-containing medium before the final dilution in your experimental medium, as serum proteins can sometimes help to stabilize compounds.
-
-
Possible Cause 2: High concentration of AG-538.
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Solution: The aqueous solubility of AG-538 is limited. Try lowering the final working concentration of AG-538 in your experiment.
-
-
Possible Cause 3: Interaction with media components.
-
Solution: Some components of cell culture media, such as certain salts or proteins, can contribute to the precipitation of small molecules. If possible, try a different formulation of your culture medium. You can also try adding the diluted AG-538 to the medium at 37°C and mixing gently.
-
Issue 2: I am observing particulate matter in my AG-538 stock solution in DMSO.
-
Possible Cause 1: Incomplete dissolution.
-
Solution: Gently warm the solution at 37°C for a short period or use a sonicator bath to aid dissolution. Visually inspect the solution to ensure all solid material has dissolved.
-
-
Possible Cause 2: Freeze-thaw cycles.
-
Solution: Avoid repeated freezing and thawing of the main stock solution. Aliquot the stock into smaller, single-use volumes.
-
-
Possible Cause 3: Compound degradation.
-
Solution: If the stock solution has been stored for an extended period, the compound may have degraded. It is recommended to use freshly prepared stock solutions for optimal results.
-
Data Presentation
Table 1: Solubility of AG-538 in Various Solvents
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | 5 mg/mL | - | [1] |
| DMSO | 50 mg/mL | Ultrasonic | [4][6] |
| Ethanol | 50 mg/mL | - | [1] |
| Acetic Acid | Soluble | - | [1] |
Table 2: Formulations for In Vivo Studies
| Protocol | Composition | Final Concentration of AG-538 | Notes | Reference(s) |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Add solvents sequentially and mix well. Heating and/or sonication can be used to aid dissolution. Prepare fresh on the day of use. | [7] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Prepare a clear stock in DMSO first. Prepare fresh on the day of use. | [7] |
Experimental Protocols
Protocol 1: Preparation of AG-538 Stock Solution for In Vitro Experiments
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Weighing: Accurately weigh the desired amount of AG-538 powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 5 mg/mL).
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, gently warm the tube to 37°C in a water bath for 5-10 minutes or place it in a sonicator bath for 5 minutes.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
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Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Preparation of AG-538 Working Solution for Cell-Based Assays
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Thawing: Thaw a single-use aliquot of the AG-538 DMSO stock solution at room temperature.
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Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium containing serum. For example, dilute the stock 1:100.
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Final Dilution: Add the intermediate dilution to the final volume of experimental medium to achieve the desired working concentration of AG-538. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
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Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Do not vortex, as this can cause foaming and protein denaturation in the medium.
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Application: Add the final working solution to your cells immediately after preparation.
Visualizations
Caption: AG-538 inhibits the IGF-1R signaling pathway.
Caption: Workflow for troubleshooting AG-538 precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. Fate Therapeutics Announces Abstract Highlighting FT538 and FT573 Programs Selected for Presentation at SITC 2021 Annual Meeting Press Conference | Fate Therapeutics, Inc. [ir.fatetherapeutics.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
AG-538 Technical Support Center: Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of AG-538 in aqueous solutions. The following information is designed to address common questions and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is AG-538 and what is its primary mechanism of action?
AG-538 is a potent, cell-permeable, and reversible inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase. It functions by competing with the substrate at the protein tyrosine kinase (PTK) domain of the receptor, thereby blocking IGF-1R-mediated signaling pathways that are crucial for cell proliferation and survival.
Q2: What is the recommended solvent for preparing a stock solution of AG-538?
AG-538 is sparingly soluble in aqueous solutions but is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO.
Q3: How should I store AG-538 powder and its stock solutions?
Solid AG-538 should be stored at -20°C. Stock solutions prepared in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C. Under these conditions, DMSO stock solutions are reported to be stable for up to three months.[1]
Q4: Is AG-538 stable in aqueous solutions and cell culture media?
The stability of AG-538 in aqueous solutions has not been extensively documented in publicly available literature. However, AG-538 belongs to the tyrphostin class of compounds, which are known to be potentially unstable in aqueous environments. Their stability can be influenced by factors such as pH, temperature, and light exposure. Some tyrphostins have been observed to degrade over time in aqueous media, which can affect experimental reproducibility.
Q5: Are there known degradation products of tyrphostins like AG-538?
Studies on other tyrphostins have shown that they can degrade into compounds that may be more potent inhibitors of tyrosine kinases than the parent compound. This is a critical consideration for long-term experiments, as the effective concentration and activity of the inhibitor may change over time. Photodegradation is another concern for some tyrphostins, leading to photoisomerization or the formation of cycloaddition products.[2][3]
Troubleshooting Guide
This guide addresses common issues that may arise when working with AG-538 in aqueous solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation upon dilution in aqueous buffer or cell culture medium | - Solvent Shock: Rapid change in solvent polarity when a concentrated DMSO stock is added to an aqueous solution.- Low Aqueous Solubility: The concentration of AG-538 exceeds its solubility limit in the aqueous environment.- Temperature Effects: Lower temperatures can decrease the solubility of some compounds. | - Serial Dilution: Perform a stepwise dilution of the DMSO stock in the aqueous medium.- Vortexing: Add the stock solution dropwise to the aqueous medium while gently vortexing to ensure rapid dispersal.- Pre-warming: Ensure the aqueous buffer or cell culture medium is at the experimental temperature (e.g., 37°C) before adding the AG-538 stock solution.- Final DMSO Concentration: Keep the final concentration of DMSO in the aqueous solution as low as possible (typically <0.5%) to maintain solubility and minimize solvent-induced artifacts. |
| Inconsistent or variable experimental results over time | - Compound Degradation: AG-538 may be degrading in the aqueous experimental conditions (e.g., at 37°C in an incubator).- Formation of More Potent Degradation Products: As observed with other tyrphostins, degradation products could have different inhibitory activities.- Photodegradation: Exposure to light during experiments or storage of working solutions can cause degradation. | - Prepare Fresh Solutions: Prepare working dilutions of AG-538 in aqueous solutions immediately before each experiment.- Replenish the Compound: For long-term experiments (e.g., >24 hours), consider replacing the medium with freshly prepared medium containing AG-538 at regular intervals.- Conduct a Stability Study: Perform a pilot experiment to determine the stability of AG-538 under your specific experimental conditions (see Experimental Protocols section).- Protect from Light: Protect all solutions containing AG-538 from light by using amber vials or covering containers with aluminum foil. |
| Loss of inhibitory activity | - Degradation: The compound has degraded over time in the working solution.- Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. | - Verify Stock Solution Integrity: If possible, check the purity of your DMSO stock solution using an analytical method like HPLC.- Use Low-Binding Labware: Consider using low-protein-binding microplates and tubes.- Include a Carrier Protein: In some instances, adding a small amount of a carrier protein like bovine serum albumin (BSA) to the buffer can help prevent adsorption, if compatible with the experimental design. |
Quantitative Data Summary
Table 1: Template for AG-538 Stability Data in Aqueous Buffer (pH 7.4) at 37°C
| Time (hours) | % Remaining AG-538 (vs. T=0) |
| 0 | 100% |
| 2 | User-determined value |
| 4 | User-determined value |
| 8 | User-determined value |
| 12 | User-determined value |
| 24 | User-determined value |
| 48 | User-determined value |
Experimental Protocols
Protocol 1: Assessing the Stability of AG-538 in Aqueous Buffer
This protocol provides a framework for determining the stability of AG-538 in a specific aqueous buffer at a given temperature.
Materials:
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AG-538 powder
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Anhydrous DMSO
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Aqueous buffer of interest (e.g., PBS, Tris-HCl)
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Sterile, low-binding microcentrifuge tubes
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Incubator or water bath at the desired temperature
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High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
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Acetonitrile (ACN) and formic acid for mobile phase
Procedure:
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Prepare Stock Solution: Prepare a concentrated stock solution of AG-538 (e.g., 10 mM) in anhydrous DMSO.
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Prepare Working Solution: Dilute the stock solution in the aqueous buffer to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).
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Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, quench any potential degradation by adding an equal volume of cold acetonitrile, and store at -80°C until analysis. This will serve as the 100% reference.
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Incubation: Aliquot the remaining working solution into separate low-binding tubes for each time point and incubate at the desired temperature (e.g., 4°C, 25°C, or 37°C). Protect the samples from light.
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Time Points: At each designated time point (e.g., 2, 4, 8, 12, 24, 48 hours), remove one tube from incubation, add an equal volume of cold acetonitrile to stop degradation, and store at -80°C.
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HPLC Analysis:
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Thaw all samples.
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Centrifuge the samples to pellet any precipitated material.
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Analyze the supernatant by HPLC. Develop a method that provides good separation of the AG-538 peak from any potential degradation products.
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Quantify the peak area of the AG-538 peak at each time point.
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Data Analysis:
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Calculate the percentage of AG-538 remaining at each time point relative to the T=0 sample.
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Plot the percentage of remaining AG-538 versus time to determine the stability profile.
-
Visualizations
Caption: Workflow for assessing AG-538 stability.
Caption: AG-538 inhibits the IGF-1R signaling pathway.
References
Potential off-target effects of AG-538
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AG-538. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of AG-538?
AG-538 is a potent, cell-permeable, reversible, and competitive inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase.[1][2][3] It acts by competing with the substrate for the binding site on the kinase domain.
Q2: I am observing effects in my experiment that are inconsistent with pure IGF-1R inhibition. What could be the cause?
While AG-538 is a potent IGF-1R inhibitor, it is known to have off-target effects on other kinases, especially at higher concentrations. These off-target activities could contribute to unexpected cellular phenotypes. It is crucial to consider the concentration of AG-538 used in your experiments and the potential for inhibition of other signaling pathways.
Q3: What are the known off-targets of AG-538 and its analogs?
AG-538 has been shown to inhibit other protein tyrosine kinases. A related compound, I-OMe-AG-538, also demonstrates inhibitory activity against other kinases. The table below summarizes the known inhibitory activities.
Quantitative Data: AG-538 and I-OMe-AG-538 Inhibitory Activity
| Compound | Target Kinase | IC50 |
| AG-538 | IGF-1R | 400 nM[1][3] |
| Insulin Receptor (IR) | 113 nM | |
| Epidermal Growth Factor Receptor (EGF-R) | 60 nM | |
| Src | 2.4 µM | |
| Protein Kinase B (PKB/Akt) | 76 µM[1] | |
| I-OMe-AG-538 | IGF-1R | 3.4 µM[4] |
| Phosphatidylinositol 5-Phosphate 4-Kinase α (PI5P4Kα) | 1 µM[4][5] |
Q4: How can I experimentally determine if the observed effects in my study are due to off-target activities of AG-538?
Several experimental approaches can be employed to investigate potential off-target effects of AG-538:
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Kinase Profiling: Screen AG-538 against a broad panel of kinases to identify other potential targets.
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Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of AG-538 to target proteins within intact cells.
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Chemical Proteomics: This approach uses affinity chromatography to pull down proteins that interact with AG-538 from cell lysates.
Detailed protocols for these key experiments are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with IGF-1R inhibition. | Off-target effects of AG-538. | 1. Lower the concentration of AG-538 to a range more selective for IGF-1R. 2. Perform a kinase selectivity profiling experiment (see protocol below). 3. Use a structurally different IGF-1R inhibitor as a control. |
| Variability in experimental results. | Inconsistent compound concentration or activity. | 1. Ensure accurate and consistent preparation of AG-538 stock solutions. 2. Aliquot and store the compound as recommended to avoid degradation. 3. Regularly check the purity and activity of the compound stock. |
| Difficulty confirming target engagement in cells. | Indirect measurement of pathway activity. | Perform a Cellular Thermal Shift Assay (CETSA) to directly measure the binding of AG-538 to its target(s) in a cellular context (see protocol below). |
| Need to identify novel off-targets. | Limitations of candidate-based approaches. | Employ an unbiased chemical proteomics approach, such as affinity chromatography coupled with mass spectrometry, to identify a broader range of potential off-targets (see protocol below). |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the inhibitory activity of AG-538 against a specific kinase in a 96-well plate format.
Materials:
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Recombinant kinase
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Kinase-specific substrate (e.g., a peptide or protein)
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AG-538 (dissolved in DMSO)
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ATP
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Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
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96-well plates
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Plate reader
Procedure:
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Prepare Reagents:
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Prepare serial dilutions of AG-538 in kinase assay buffer.
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Prepare a solution of the kinase and its substrate in kinase assay buffer.
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Prepare an ATP solution in kinase assay buffer.
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Assay Setup:
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Add the AG-538 dilutions to the wells of the 96-well plate.
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Add the kinase/substrate mixture to each well.
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Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
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-
Initiate Kinase Reaction:
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Add the ATP solution to each well to start the kinase reaction.
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Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
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Detect Kinase Activity:
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Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
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-
Data Analysis:
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Calculate the percentage of kinase inhibition for each AG-538 concentration.
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Plot the percentage of inhibition against the logarithm of the AG-538 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
AG-538 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and proper handling of AG-538, a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase.
Frequently Asked Questions (FAQs)
Q1: What is AG-538 and what is its primary mechanism of action?
A1: AG-538 is a cell-permeable, reversible, and competitive inhibitor of the IGF-1 receptor kinase, with an IC₅₀ of 400 nM.[1] It functions by competing with the protein substrate at its binding site on the IGF-1R kinase domain, thereby inhibiting receptor autophosphorylation and blocking downstream signaling cascades.[2] This blockade prevents the activation of key pathways such as the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation, growth, and survival.[2]
Q2: How should I store AG-538 powder upon receipt?
A2: The solid (powder) form of AG-538 should be stored at -20°C and protected from light. One manufacturer notes that the compound is packaged under inert gas, suggesting it may be sensitive to oxidation.[2]
Q3: How do I reconstitute AG-538 and how should I store the stock solution?
A3: AG-538 should be reconstituted in high-purity, anhydrous DMSO. For example, a 10 mM stock solution can be prepared by dissolving 1 mg of AG-538 (Molecular Weight: 297.27 g/mol ) in 336.4 µL of DMSO. After reconstitution, it is critical to create small-volume aliquots to minimize freeze-thaw cycles and protect from moisture. Stock solutions in DMSO are stable for up to 3 months when stored in tightly sealed vials at -20°C and protected from light. For longer-term storage, -80°C is recommended.
Q4: Is AG-538 sensitive to light or oxidation?
A4: Yes. Manufacturer datasheets explicitly state to "Protect from Light". Furthermore, the original research paper describing AG-538 noted that an analog (I-OMe AG 538) was synthesized to be less sensitive to oxidation, directly implying that AG-538 itself is susceptible to oxidation.[2] Therefore, both solid and dissolved forms should be kept in amber vials or tubes wrapped in foil and exposure to ambient air should be minimized.
Storage and Stability Data
Quantitative data on degradation rates are not widely published. The following tables summarize the recommended conditions based on manufacturer datasheets and chemical properties.
Table 1: Recommended Storage Conditions for AG-538
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid (Powder) | N/A | -20°C | Several years | Protect from light; store under inert gas if possible. |
| Stock Solution | DMSO | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles; protect from light and moisture. |
| Stock Solution | DMSO | -80°C | > 3 months | Recommended for long-term storage; protect from light and moisture. |
| Working Dilution | Aqueous Media | 37°C | A few hours | Prepare fresh before each experiment; prone to precipitation and degradation. |
Experimental Protocols
Protocol: Inhibition of IGF-1-induced Receptor Phosphorylation in Cell Culture
This protocol provides a general workflow to assess the inhibitory activity of AG-538 on IGF-1R phosphorylation in adherent cells using Western Blot.
1. Cell Seeding and Serum Starvation:
- Plate cells (e.g., MCF-7, NIH-3T3 overexpressing IGF-1R) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
- Allow cells to adhere for 24 hours in complete growth medium.
- Aspirate the growth medium and wash the cells once with sterile phosphate-buffered saline (PBS).
- Replace with serum-free medium and incubate for 18-24 hours to reduce basal receptor phosphorylation.
2. AG-538 Pre-treatment:
- Prepare fresh dilutions of your AG-538 DMSO stock solution in serum-free medium. A typical final concentration range to test is 1 µM to 50 µM.
- Important: Ensure the final concentration of DMSO in the medium is consistent across all wells (including vehicle control) and is non-toxic to the cells (typically ≤0.1%).
- Aspirate the starvation medium and add the medium containing AG-538 or a vehicle control (medium with the same final concentration of DMSO).
- Incubate for 1-2 hours at 37°C.
3. IGF-1 Stimulation:
- While keeping the AG-538/vehicle medium on the cells, add recombinant human IGF-1 to a final concentration of 50-100 ng/mL. Do not add IGF-1 to the negative control wells.
- Return plates to the 37°C incubator for 10-15 minutes.
4. Cell Lysis:
- Immediately place the culture plates on ice.
- Aspirate the medium and wash the cell monolayer twice with ice-cold PBS.
- Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, PhosSTOP™).
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein extract) to a new pre-chilled tube.
5. Protein Quantification and Western Blot:
- Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane.
- Perform SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and block with 5% BSA or non-fat milk in TBST.
- Probe with a primary antibody against phosphorylated IGF-1R (e.g., anti-p-IGF-1R Tyr1135/1136).
- Subsequently, strip and re-probe the membrane for total IGF-1R and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
- Detect using an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Inhibitor Activity | 1. Degradation of Stock Solution: Repeated freeze-thaw cycles; exposure to light; oxidation from improper storage (e.g., loose cap, prolonged storage at -20°C). | 1. Always aliquot stock solutions after reconstitution. Use a fresh aliquot for each experiment. Store at -80°C for long-term stability. Ensure vials are tightly sealed and protected from light. |
| 2. Degradation in Working Solution: AG-538 is unstable in aqueous media over long periods. | 2. Always prepare working dilutions in cell culture media immediately before use. Do not store aqueous solutions. | |
| Precipitate in Cell Culture Media | 1. Poor Solubility: The final concentration of AG-538 exceeds its solubility limit in the aqueous medium. | 1. Ensure the final DMSO concentration is kept low (<0.1%). Before adding to cells, vortex the final working solution and visually inspect for any precipitate. If observed, reduce the final concentration of AG-538. |
| 2. Interaction with Media Components: The compound may interact with proteins or other components in serum or complex media. | 2. Perform inhibitor pre-treatment and stimulation steps in serum-free media if compatible with your experimental design. | |
| Inconsistent Results Between Experiments | 1. Inaccurate Pipetting of DMSO Stock: High viscosity of DMSO can lead to errors when pipetting small volumes. | 1. Use positive displacement pipettes or reverse pipetting techniques for viscous DMSO stocks. Ensure the stock is fully thawed and vortexed before use. |
| 2. Variable Compound Activity: Using different aliquots of a stock solution that has degraded unevenly. | 2. Discard stock solutions older than 3 months (if stored at -20°C) or if any discoloration is observed. When starting a new series of experiments, consider preparing a fresh stock from solid material. | |
| Unexpected Off-Target Effects | 1. High Inhibitor Concentration: At higher concentrations, AG-538 can inhibit other kinases such as the Insulin Receptor (IR) and EGF-R. | 1. Perform a dose-response experiment to determine the lowest effective concentration for IGF-1R inhibition in your specific cell model. Titrate from a high (e.g., 50 µM) to a low (e.g., 100 nM) concentration. |
Visualizations
Caption: AG-538 inhibits the IGF-1R, blocking downstream PI3K/Akt and Ras/MAPK signaling pathways.
Caption: Workflow for assessing AG-538 efficacy on IGF-1R phosphorylation in cell culture.
Caption: Decision tree for troubleshooting failed AG-538 inhibition experiments.
References
I-OMe AG 538 as a more hydrophobic alternative
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of I-OMe AG 538, a more hydrophobic alternative to AG 538 for the inhibition of Insulin-like Growth Factor-1 Receptor (IGF-1R).
Frequently Asked Questions (FAQs)
Q1: What is I-OMe AG 538 and how does it differ from AG 538?
A1: I-OMe AG 538 is a tyrphostin derivative and a potent inhibitor of the IGF-1R tyrosine kinase. It was specifically designed as a more hydrophobic and less oxidation-sensitive analog of AG 538.[1] This enhanced hydrophobicity may contribute to improved cell permeability and stability in experimental settings.
Q2: What is the primary mechanism of action of I-OMe AG 538?
A2: I-OMe AG 538 acts as a substrate-competitive inhibitor of the IGF-1R kinase.[1] Unlike ATP-competitive inhibitors that bind to the ATP-binding pocket of the kinase, I-OMe AG 538 competes with the protein or peptide substrates of the receptor. This can offer a different selectivity profile and may be advantageous in certain experimental contexts. Additionally, I-OMe AG 538 has been identified as an inhibitor of phosphatidylinositol 5-phosphate 4-kinase α (PI5P4Kα).
Q3: What are the main applications of I-OMe AG 538 in research?
A3: I-OMe AG 538 is primarily used in cancer research to study the role of the IGF-1R signaling pathway in cell proliferation, survival, and drug resistance. It has been shown to be selectively cytotoxic to nutrient-deprived pancreatic cancer cells. It can be used in a variety of cell-based assays to investigate the effects of IGF-1R inhibition on downstream signaling pathways, such as the Akt and ERK/MAPK pathways.
Q4: In what solvent should I dissolve I-OMe AG 538?
A4: I-OMe AG 538 is soluble in dimethyl sulfoxide (DMSO) at concentrations of up to 50 mg/mL. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Data Presentation
The following tables summarize and compare the key quantitative data for I-OMe AG 538 and its parent compound, AG 538.
Table 1: Physicochemical and Potency Comparison
| Property | I-OMe AG 538 | AG 538 |
| Molecular Formula | C₁₇H₁₂INO₅ | C₁₆H₁₁NO₅ |
| Molecular Weight | 437.19 g/mol | 297.27 g/mol |
| IC₅₀ (IGF-1R) | 3.4 µM | 400 nM[1][2][3] |
| IC₅₀ (PI5P4Kα) | 1 µM | Not Reported |
| Calculated LogP | 3.8 | 2.9 |
| Solubility in DMSO | ≥ 50 mg/mL | ≥ 5 mg/mL |
Calculated LogP values are estimations and may vary depending on the algorithm used. These values are provided for comparative purposes to illustrate the difference in hydrophobicity.
Experimental Protocols
Here are detailed methodologies for key experiments involving I-OMe AG 538.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of I-OMe AG 538 on the viability of adherent cancer cell lines.
Materials:
-
I-OMe AG 538
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., PANC-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of I-OMe AG 538 in DMSO. From this stock, prepare a series of dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of I-OMe AG 538 or the vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of IGF-1R Phosphorylation
This protocol describes how to assess the inhibitory effect of I-OMe AG 538 on IGF-1-induced phosphorylation of IGF-1R.
Materials:
-
I-OMe AG 538
-
DMSO
-
Cancer cell line expressing IGF-1R
-
Serum-free cell culture medium
-
Recombinant human IGF-1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total-IGF-1Rβ
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. To reduce basal receptor phosphorylation, serum-starve the cells by replacing the complete medium with serum-free medium for at least 4 hours.
-
Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of I-OMe AG 538 or vehicle control (DMSO) for 1-2 hours.
-
IGF-1 Stimulation: Stimulate the cells with recombinant human IGF-1 (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IGF-1R overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IGF-1Rβ.
Troubleshooting Guides
Issue 1: Low Potency or No Effect of I-OMe AG 538 in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure the I-OMe AG 538 stock solution is stored properly at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect Concentration | Verify the concentration of the stock solution. If possible, confirm the identity and purity of the compound using analytical methods. |
| Low IGF-1R Expression | Confirm that the cell line used expresses sufficient levels of IGF-1R. This can be checked by western blot or flow cytometry. |
| Cell Line Insensitivity | The chosen cell line may not be dependent on the IGF-1R signaling pathway for survival or proliferation. Consider using a cell line known to be sensitive to IGF-1R inhibition. |
| Suboptimal Treatment Time | The duration of inhibitor treatment may be too short or too long. Perform a time-course experiment to determine the optimal incubation time. |
Issue 2: High Background or Non-Specific Bands in Western Blotting for p-IGF-1R
| Possible Cause | Troubleshooting Step |
| High Basal Phosphorylation | Ensure adequate serum starvation (at least 4 hours, or overnight if necessary) to reduce the basal level of IGF-1R phosphorylation before stimulation. |
| Ineffective Phosphatase Inhibitors | Use a fresh cocktail of phosphatase inhibitors in the lysis buffer to prevent dephosphorylation of the target protein. |
| Antibody Specificity | Verify the specificity of the primary antibody. Check the manufacturer's datasheet for recommended applications and validation data. Consider testing different primary antibodies. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa). |
| Inadequate Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations to reduce non-specific binding. |
Visualizations
Signaling Pathway
Caption: Simplified IGF-1R signaling pathway and the point of inhibition by I-OMe AG 538.
Experimental Workflow
Caption: General experimental workflow for assessing the inhibitory effect of I-OMe AG 538.
References
How to minimize AG-538 toxicity in normal cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of AG-538, a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you minimize potential toxicity in normal cells during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AG-538?
AG-538 is a cell-permeable and reversible inhibitor of the IGF-1 receptor kinase, with a reported IC50 of 400 nM. It acts as a competitive inhibitor with respect to the substrate binding site of the IGF-1R kinase. While potent for IGF-1R, it can also inhibit other kinases at different concentrations, including the Insulin Receptor (IR), Epidermal Growth Factor Receptor (EGFR), and Src.
Q2: What are the potential causes of AG-538 toxicity in normal cells?
Toxicity in normal cells can arise from several factors:
-
On-target toxicity: Inhibition of IGF-1R in normal cells can interfere with their normal physiological functions, as the IGF-1R pathway is crucial for growth and survival in many cell types.
-
Off-target effects: At higher concentrations, AG-538 can inhibit other kinases, potentially leading to unintended and toxic consequences in normal cells.
-
Solvent toxicity: AG-538 is often dissolved in solvents like DMSO, which can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration in cell culture media below 0.5%.
-
Reactive Oxygen Species (ROS) production: Some studies have shown that AG-538 can induce the production of ROS, which can lead to cellular damage if not properly managed.
Q3: How can I determine the optimal, non-toxic concentration of AG-538 for my experiments?
The ideal concentration of AG-538 will be a balance between achieving the desired inhibitory effect on your target and minimizing toxicity to your normal cells. It is crucial to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) for your desired effect and the half-maximal toxic concentration (TC50) for your normal cells. A therapeutic window can be established by identifying a concentration range that is effective against your target cells while having minimal impact on the viability of your normal control cells.
Q4: Can serum starvation help in reducing AG-538 toxicity in normal cells?
Serum starvation is a technique that can synchronize cells in the same phase of the cell cycle. Some studies suggest that for certain drugs, serum starvation can protect normal cells from toxicity while sensitizing cancer cells. This is because normal cells may enter a quiescent state with reduced metabolic activity, making them less susceptible to the effects of cytotoxic agents. However, the effect is cell-type and compound-dependent, so it should be empirically tested for your specific experimental setup.
Q5: Are there any supplements I can add to my cell culture to mitigate AG-538 induced toxicity?
If AG-538 is inducing toxicity through the generation of Reactive Oxygen Species (ROS), the addition of antioxidants to the culture medium could be beneficial. Common antioxidants used in cell culture include N-acetylcysteine (NAC) and Vitamin E (α-tocopherol). It is advisable to first confirm that AG-538 is indeed increasing ROS levels in your normal cells before supplementing with antioxidants, as they can interfere with some experimental outcomes.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death in normal control cells. | AG-538 concentration is too high. | Perform a dose-response curve to determine the TC50 and use a concentration well below this value. |
| Solvent (e.g., DMSO) concentration is toxic. | Ensure the final solvent concentration is as low as possible, typically ≤ 0.1% for DMSO. Always include a vehicle-only control. | |
| Long exposure time. | Reduce the incubation time. Perform a time-course experiment to find the optimal duration. | |
| Off-target effects. | Use the lowest effective concentration of AG-538. Consider using a structurally different IGF-1R inhibitor to confirm that the observed effects are on-target. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. |
| Degradation of AG-538 stock solution. | Aliquot the stock solution and avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. | |
| Cell line instability or high passage number. | Use cells with a consistent and low passage number. | |
| Precipitation of AG-538 in culture medium. | Poor solubility at the working concentration. | Prepare a more diluted intermediate stock in the solvent before adding to the aqueous medium. Ensure the final solvent concentration is sufficient to maintain solubility but remains non-toxic. |
Quantitative Data Summary
Currently, there is limited publicly available data directly comparing the IC50 values of AG-538 in a wide range of normal versus cancer cell lines. Researchers are strongly encouraged to determine these values empirically for their specific cell lines of interest.
Table 1: Reported Inhibitory Concentrations of AG-538
| Target | IC50 |
| IGF-1R kinase autophosphorylation | 400 nM |
| Phosphorylation of PTK substrate by IGF-1R | 60 nM |
| Phosphorylation of PTK substrate by IR | 113 nM |
| Phosphorylation of PTK substrate by EGF-R | 2.4 µM |
| Phosphorylation of PKB | 76 µM |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plate
-
Complete cell culture medium
-
AG-538 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of AG-538 in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of AG-538, a vehicle control, and a no-treatment control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
96-well plate
-
Complete cell culture medium
-
AG-538 stock solution
-
LDH cytotoxicity assay kit
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the LDH assay kit manufacturer's instructions to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
Protocol 3: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plate or culture tubes
-
Complete cell culture medium
-
AG-538 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with AG-538 as described for the viability assays.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Protocol 4: Measurement of Intracellular ROS
This protocol uses a fluorescent probe to detect the levels of intracellular reactive oxygen species.
Materials:
-
Black, clear-bottom 96-well plate
-
Complete cell culture medium
-
AG-538 stock solution
-
DCFDA/H2DCFDA - Cellular ROS Assay Kit
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat the cells with AG-538 for the desired time.
-
Remove the treatment medium and wash the cells with a suitable buffer provided in the kit.
-
Add the ROS-sensitive fluorescent probe (e.g., DCFDA) to the cells and incubate as per the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 535 nm).
Visualizations
Caption: Simplified IGF-1R signaling pathway and the inhibitory action of AG-538.
Caption: Experimental workflow to assess and mitigate AG-538 toxicity in normal cells.
AG-538 Technical Support Center: Handling and Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and potential troubleshooting of issues related to the light sensitivity of AG-538.
Frequently Asked Questions (FAQs)
Q1: Is AG-538 light sensitive?
Yes, AG-538 is a light-sensitive compound. It is recommended to protect it from light to ensure its stability and integrity.[1]
Q2: How should I store AG-538?
Both the solid form and stock solutions of AG-538 should be stored at -20°C.[1][2] It is crucial to store the compound in a light-protected container, such as an amber vial or a container wrapped in aluminum foil.
Q3: How should I prepare stock solutions of AG-538?
AG-538 is soluble in DMSO.[1][2] To prepare a stock solution, dissolve the solid compound in the desired volume of DMSO. It is recommended to perform this procedure under subdued light conditions.
Q4: How stable are AG-538 stock solutions?
Following reconstitution in DMSO, it is recommended to aliquot the stock solution and freeze it at -20°C. Under these conditions, stock solutions are stable for up to 3 months.[1] To minimize repeated freeze-thaw cycles and exposure to light, it is best practice to prepare single-use aliquots.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of AG-538 due to improper handling or storage. | - Ensure the compound and its solutions have been consistently protected from light. - Verify that the storage temperature has been maintained at -20°C. - Prepare fresh stock solutions from the solid compound, ensuring minimal light exposure during preparation. - Use freshly prepared working solutions for in vivo experiments on the same day.[3] |
| Precipitation or phase separation of the compound during preparation. | The compound may have come out of solution. | Gentle heating and/or sonication can be used to aid in the dissolution of AG-538.[3] |
| Difficulty dissolving the solid compound. | Incorrect solvent or concentration. | AG-538 is soluble in DMSO.[1][2] Ensure you are using a sufficient volume of DMSO for the amount of compound. |
Summary of AG-538 Properties
| Property | Value | Source |
| Storage Temperature | -20°C | [1][2] |
| Light Sensitivity | Protect from light | [1] |
| Solubility | DMSO | [1][2] |
| Stock Solution Stability | Up to 3 months at -20°C | [1] |
| Appearance | Dark orange to brown solid | [1] |
Experimental Workflow and Handling Precautions
The following diagram illustrates the recommended workflow for handling AG-538 to minimize degradation due to light exposure.
References
Validation & Comparative
Validating the Inhibitory Effect of AG-538 on IGF-1R: A Comparative Guide
For researchers and drug development professionals investigating the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway, a thorough understanding of available inhibitory compounds is paramount. This guide provides an objective comparison of AG-538, a known IGF-1R inhibitor, with other commercially available alternatives. The information presented is supported by experimental data to aid in the selection of the most appropriate research tools.
Introduction to IGF-1R and its Inhibition
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2][3] Upon binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes autophosphorylation, initiating downstream signaling cascades, most notably the PI3K/Akt and Ras/MAPK pathways.[1][2][3] Dysregulation of the IGF-1R signaling axis has been implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.
Inhibitors of IGF-1R can be broadly categorized into two main classes: small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site within the catalytic domain, and monoclonal antibodies that bind to the extracellular domain of the receptor, preventing ligand binding. AG-538 falls into the category of a TKI and is notable for its substrate-competitive mechanism of action.
Comparative Analysis of IGF-1R Inhibitors
This section provides a head-to-head comparison of AG-538 with other well-characterized IGF-1R inhibitors. The data presented below, including IC50 values, has been compiled from various studies. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
Small Molecule Inhibitors (Tyrosine Kinase Inhibitors)
These inhibitors typically act by competing with ATP in the kinase domain of the IGF-1R.
| Inhibitor | Target(s) | IC50 (IGF-1R, cell-free) | Mechanism of Action |
| AG-538 | IGF-1R | 400 nM | Substrate-competitive tyrosine kinase inhibitor |
| Linsitinib (OSI-906) | IGF-1R, Insulin Receptor (IR) | 35 nM | ATP-competitive tyrosine kinase inhibitor |
| Picropodophyllin (PPP) | IGF-1R | ~1 µM | ATP-competitive tyrosine kinase inhibitor |
| NVP-AEW541 | IGF-1R, IR | 150 nM | ATP-competitive tyrosine kinase inhibitor |
Monoclonal Antibodies
These inhibitors target the extracellular domain of IGF-1R, preventing ligand binding and receptor activation.
| Inhibitor | Target | Affinity (Kd) | Mechanism of Action |
| Ganitumab (AMG 479) | IGF-1R | 0.22 nM | Binds to the extracellular domain of IGF-1R, blocking ligand binding. |
Experimental Protocols
To aid in the experimental validation of these inhibitors, detailed methodologies for key assays are provided below.
IGF-1R Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled ATP-competitive tracer to the IGF-1R kinase domain. Inhibition of this binding by a compound like AG-538 results in a decrease in the FRET signal.
Materials:
-
IGF-1R kinase (recombinant)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase buffer
-
Test compounds (e.g., AG-538 and alternatives)
-
384-well plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Prepare a mixture of IGF-1R kinase and Eu-labeled antibody in kinase buffer and add it to the wells.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Western Blot for Phospho-IGF-1R
This technique is used to assess the inhibitory effect of compounds on IGF-1R autophosphorylation in a cellular context.
Materials:
-
Cancer cell line expressing IGF-1R (e.g., MCF-7)
-
IGF-1 ligand
-
Test compounds (e.g., AG-538)
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total IGF-1Rβ
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Starve the cells in serum-free media for 24 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-phospho-IGF-1R) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total IGF-1Rβ antibody to confirm equal protein loading.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the IGF-1R signaling pathway and a general workflow for validating and comparing IGF-1R inhibitors.
Caption: IGF-1R Signaling Pathway.
Caption: Experimental workflow for comparing IGF-1R inhibitors.
Caption: Logical framework for inhibitor comparison.
References
- 1. Establishment of platform for screening insulin-like growth factor-1 receptor inhibitors and evaluation of novel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AG-538 and Other Tyrphostin Inhibitors for Researchers
For researchers and professionals in the field of drug development, the selection of appropriate chemical probes is paramount for the accurate investigation of cellular signaling pathways. This guide provides an objective comparison of AG-538, a selective inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R), with other well-characterized tyrphostin inhibitors. The information presented herein is supported by experimental data to facilitate an informed choice of inhibitors for studying tyrosine kinase-dependent signaling.
Introduction to Tyrphostins
Tyrphostins are a class of synthetic compounds that function as inhibitors of protein tyrosine kinases (PTKs).[1] These enzymes play a crucial role in a myriad of cellular processes, including growth, differentiation, metabolism, and survival, by catalyzing the phosphorylation of tyrosine residues on substrate proteins. Consequently, dysregulation of PTK activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Tyrphostins exert their inhibitory effects primarily by competing with either ATP or the substrate for binding to the kinase domain of the target protein.[2]
AG-538: A Selective IGF-1R Inhibitor
AG-538 has been identified as a potent and selective inhibitor of the IGF-1R kinase.[3] The IGF-1R signaling pathway is a critical mediator of cell proliferation and survival, and its aberrant activation is implicated in the development and progression of various cancers. AG-538 acts as a substrate-competitive inhibitor, a mechanism that can offer advantages in terms of selectivity compared to the more common ATP-competitive inhibitors, as the substrate-binding domain is generally less conserved across different kinases.[2]
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. The following table summarizes the IC50 values for AG-538 and a selection of other notable tyrphostin inhibitors against their primary kinase targets. It is important to note that these values have been compiled from various sources and may have been determined under different experimental conditions. For a direct and definitive comparison, it is recommended that these compounds be evaluated side-by-side in the same experimental setup.
| Inhibitor | Primary Target(s) | IC50 Value (µM) | Target Class |
| AG-538 | IGF-1R | 0.4 | Receptor Tyrosine Kinase |
| Tyrphostin A9 | PDGFR | 0.5 | Receptor Tyrosine Kinase |
| EGFR | 460 | Receptor Tyrosine Kinase | |
| AG-490 | JAK2 | 0.1 | Non-Receptor Tyrosine Kinase |
| HER2/ErbB2 | 13.5 | Receptor Tyrosine Kinase | |
| AG-1478 | EGFR | 0.003 | Receptor Tyrosine Kinase |
| PDGFR | >100 | Receptor Tyrosine Kinase | |
| AG-879 | HER2/ErbB2 | 1 | Receptor Tyrosine Kinase |
| EGFR | >500 | Receptor Tyrosine Kinase | |
| PDGFR | >100 | Receptor Tyrosine Kinase | |
| Tyrphostin A1 | EGFR | >1250 | Receptor Tyrosine Kinase |
Note: The IC50 values are compiled from multiple sources and are intended for comparative purposes. The potency of an inhibitor can vary depending on the specific assay conditions.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the critical evaluation and replication of the presented data.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human kinase (e.g., IGF-1R)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)
-
Peptide substrate (e.g., poly(Glu,Tyr) 4:1)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radioactive ATP
-
Tyrphostin inhibitors (dissolved in DMSO)
-
Phosphocellulose paper
-
Scintillation counter or phosphorimager
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the tyrphostin inhibitors in the kinase reaction buffer. Prepare the kinase and substrate to their final desired concentrations in the reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the kinase, substrate, and the tyrphostin inhibitor at various concentrations (or DMSO as a vehicle control). Include a "No Kinase" control to measure background radiation.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP to each tube. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-60 minutes).
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or phosphorimager.
-
Data Analysis: The radioactive signal is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the effect of a compound on cell viability and proliferation by measuring the metabolic activity of cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, a breast cancer cell line with IGF-1R expression)
-
Complete cell culture medium
-
Tyrphostin inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the tyrphostin inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot it against the tyrphostin concentration to determine the GI50 (concentration for 50% growth inhibition).[1]
Visualizing Signaling Pathways and Experimental Workflows
To further aid in the understanding of the mechanism of action and experimental design, the following diagrams have been generated using Graphviz.
Conclusion
The selection of a tyrosine kinase inhibitor for research purposes requires careful consideration of its potency and selectivity. AG-538 presents itself as a valuable tool for the specific investigation of the IGF-1R signaling pathway due to its potent and substrate-competitive inhibitory activity. In contrast, other tyrphostins such as AG-1478 and AG-490 offer high potency towards EGFR and JAK2, respectively, and can be utilized for studies involving these pathways. The provided experimental protocols and workflows offer a foundation for researchers to conduct their own comparative studies to identify the most suitable inhibitor for their specific research questions. As with any chemical probe, it is crucial to perform in-house validation to ensure the inhibitor behaves as expected in the chosen experimental system.
References
AG-538 (Ivosidenib): A Comparative Guide to its Selectivity and Interaction with Kinase Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selectivity profile of AG-538, also known as Ivosidenib (AG-120). While the user's query specifically requested a selectivity profile against kinases, it is crucial to note that Ivosidenib is not a kinase inhibitor. It is a first-in-class, potent, and selective inhibitor of the mutated isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] This guide will address the compound's primary target, its indirect but clinically significant interactions with kinase signaling pathways, and the methodologies used to assess compound selectivity.
Primary Target and Potency
Ivosidenib is designed to specifically target the mutant forms of the IDH1 enzyme, which harbor mutations at the R132 residue. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3] Ivosidenib has demonstrated potent inhibition of various IDH1-R132 mutants at significantly lower concentrations than those required to inhibit the wild-type IDH1 enzyme.
| Target | IC50 (nM) |
| Mutant IDH1-R132H | 12 |
| Mutant IDH1-R132C | 13 |
| Mutant IDH1-R132G | 8 |
| Mutant IDH1-R132L | 13 |
| Mutant IDH1-R132S | 12 |
| Wild-Type IDH1 | > 10,000 |
Off-Target Kinase Activity and Indirect Interactions
While comprehensive kinome-wide screening data for Ivosidenib is not extensively published, the available information suggests it has a high degree of selectivity for its primary target. However, the clinical efficacy of and resistance to Ivosidenib are associated with the status of certain kinase signaling pathways, particularly the receptor tyrosine kinase (RTK) pathway.
Mutations in genes of the RTK pathway have been identified as mechanisms of both primary and secondary resistance to Ivosidenib monotherapy in patients with IDH1-mutant relapsed or refractory acute myeloid leukemia (AML).[1][2][4][5] This indicates that while Ivosidenib does not directly inhibit these kinases, the activation of these pathways can provide a bypass mechanism for cancer cell survival and proliferation.
The following table lists key kinases and associated pathway components that have been implicated in resistance to Ivosidenib.
| Kinase/Pathway Component | Role in Ivosidenib Resistance |
| FLT3 (Fms-like tyrosine kinase 3) | Activating mutations are part of the RTK pathway associated with resistance.[5][6] |
| KIT (Mast/stem cell growth factor receptor) | Mutations are part of the RTK pathway linked to primary resistance.[4] |
| NRAS (Neuroblastoma RAS viral oncogene homolog) | Mutations in this key signaling protein are associated with primary resistance.[4][5] |
| KRAS (Kirsten rat sarcoma viral oncogene homolog) | Mutations are more frequent at relapse/progression.[2] |
| PTPN11 (Protein Tyrosine Phosphatase Non-Receptor Type 11) | Baseline mutations are associated with a lower likelihood of response.[4] |
Experimental Protocols
To determine the selectivity of a compound against a panel of kinases, various biochemical assays are employed. A common and well-validated method is the radiometric kinase assay.
Representative Protocol: Radiometric Kinase Assay
This protocol provides a general framework for an in vitro radiometric kinase assay to determine the inhibitory activity of a compound against a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Specific substrate peptide or protein for the kinase
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Test compound (e.g., Ivosidenib) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Reaction Mixture Preparation: The kinase, substrate, and kinase reaction buffer are mixed.
-
Assay Initiation: The test compound dilutions and the kinase/substrate mixture are added to the wells of a 96-well plate. The reaction is initiated by the addition of a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.
-
Reaction Termination and Substrate Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane by washing away the excess [γ-³³P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway Visualizations
The following diagrams illustrate the primary signaling pathway of mutant IDH1 and the receptor tyrosine kinase (RTK) pathway implicated in Ivosidenib resistance.
References
- 1. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety Profile of Ivosidenib in the Management of Patients with Acute Myeloid Leukemia (AML): An Update on the Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms mediating relapse following ivosidenib monotherapy in IDH1-mutant relapsed or refractory AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isocitrate Dehydrogenase 1 Mutation and Ivosidenib in Patients With Acute Myeloid Leukemia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: AG-538 Versus BMS-536924 in Targeting IGF-1R Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway: AG-538 and BMS-536924. This document summarizes their mechanisms of action, presents available quantitative data from preclinical studies in structured tables, outlines experimental protocols for key assays, and visualizes the targeted signaling pathways.
Executive Summary
AG-538 and BMS-536924 are both inhibitors of the IGF-1R, a critical pathway in cancer cell proliferation, survival, and metastasis. However, they exhibit distinct mechanisms of action and target specificities. AG-538 is a substrate-competitive inhibitor of the IGF-1R kinase, whereas BMS-536924 is an ATP-competitive inhibitor with dual activity against both IGF-1R and the Insulin Receptor (IR). This fundamental difference in their interaction with the kinase domain may influence their efficacy and potential off-target effects.
Available preclinical data, primarily from in vitro studies, suggests that BMS-536924 demonstrates potent inhibition of both IGF-1R and IR at nanomolar concentrations. AG-538 also shows potent inhibition of IGF-1R kinase activity. This guide aims to provide a clear, data-driven comparison to aid researchers in selecting the appropriate tool compound for their specific research needs.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for AG-538 and BMS-536924 from various preclinical studies. It is crucial to note that these data are collated from different studies and experimental conditions may vary.
Table 1: In Vitro Kinase Inhibition
| Compound | Target(s) | Inhibition Type | IC50 (nM) | Reference |
| AG-538 | IGF-1R | Substrate-competitive | 400 | [1][2] |
| BMS-536924 | IGF-1R | ATP-competitive | 80 - 100 | [3][4][5] |
| IR | ATP-competitive | 73 | [4][5] |
Table 2: In Vitro Cellular Proliferation Inhibition
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| BMS-536924 | CD8-IGF-IR-MCF10A | Breast Cancer | 0.48 | [4] |
| Rh41 | Rhabdomyosarcoma | 0.069 | ||
| Rh36 | Rhabdomyosarcoma | 1.6 | ||
| M059K (TMZ-sensitive) | Glioma | Not specified | [6][7] | |
| M059K-R (TMZ-resistant) | Glioma | Not specified | [6][7] | |
| U87MG (TMZ-sensitive) | Glioma | Not specified | [6][7] | |
| U87MG-R (TMZ-resistant) | Glioma | Not specified | [6][7] |
Note: Specific IC50 values for glioma cell lines treated with BMS-536924 were not explicitly stated in the provided search results, but the studies indicated significant dose-dependent reduction in viability.
Table 3: In Vivo Efficacy
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| AG-538 | BALB/c nude mice, C57BL/6J mice | Colorectal Cancer | Not specified | Significant reduction in tumor growth and weight | [8] |
| BMS-536924 | Nude mice (M059K-R and M059K xenografts) | Glioma | 20 mg/kg and 40 mg/kg | Significant suppression of tumor growth | [6] |
| BMS-536924 | Nude mice (CD8-IGF-1R-MCF10A xenografts) | Breast Cancer | 100 mg/kg | 76% reduction in tumor volume after two weeks | [3] |
| BMS-536924 | Nude mice (TGBC-1TKB xenografts) | Not specified | 70 mg/kg, p.o. | Significant inhibition of tumor growth | [3] |
| BMS-536924 | BALB/c mice (4T1 xenografts) | Breast Cancer | 100 mg/kg, twice daily, p.o. | Significant reduction of tumor growth | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the data.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Enzyme: Purified recombinant IGF-1R or IR kinase domain.
-
Substrate: A synthetic peptide substrate, such as poly(Glu,Tyr) 4:1.
-
Detection: Enzyme activity is measured by the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate. The reaction mixture typically includes the enzyme, substrate, inhibitor (AG-538 or BMS-536924) at various concentrations, and ATP in a suitable buffer.
-
Procedure: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period. The reaction is then stopped, and the phosphorylated substrate is separated from the free ATP, often by spotting onto phosphocellulose paper followed by washing. The radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (e.g., [³H]thymidine incorporation for BMS-536924)[4]
-
Cell Lines: Various cancer cell lines (e.g., TC32, HT1080/S, SK-LMS-1).
-
Procedure:
-
Cells are seeded in 96-well plates at an optimized density and incubated overnight.
-
The cells are then treated with serial dilutions of BMS-536924 for 72 hours.
-
Following treatment, cells are pulsed with 4 µCi/mL of [³H]thymidine for 3 hours.
-
Cells are then trypsinized and harvested onto UniFilter-96 GF/B plates.
-
Scintillation is measured on a TopCount NXT to determine the amount of incorporated [³H]thymidine, which is proportional to cell proliferation.
-
-
Data Analysis: IC50 values are determined by calculating the drug concentration required to inhibit cell proliferation by 50% compared to untreated controls.
Western Blot Analysis for Phosphorylated Proteins (e.g., for BMS-536924 in glioma cells)[8]
-
Cell Lines: M059K-R and U87MG-R glioma cells.
-
Procedure:
-
Cells are seeded in six-well plates and incubated for 24 hours.
-
The medium is replaced with serum-free medium, and cells are treated with BMS-536924 (e.g., 200 and 800 nM) for 6 hours.
-
Cells are then stimulated with 30 ng/mL IGF-1 or 3 µg/mL insulin for 30 minutes.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated IGF-1R, phosphorylated IR, and total IGF-1R/IR, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Tumor Xenograft Studies (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Cell Lines: Human cancer cell lines (e.g., M059K glioma cells, CD8-IGF-1R-MCF10A breast cancer cells).
-
Procedure:
-
A specific number of cancer cells (e.g., 5 x 10⁶) are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Mice are then randomized into control and treatment groups.
-
The inhibitor (AG-538 or BMS-536924) is administered at a specified dose and schedule (e.g., daily oral gavage).
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the treatment effect.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and the points of inhibition for AG-538 and BMS-536924.
Caption: Simplified IGF-1R signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating inhibitor efficacy.
Conclusion
Both AG-538 and BMS-536924 are valuable research tools for investigating the role of IGF-1R signaling in cancer. BMS-536924, with its dual IGF-1R/IR inhibitory activity and ATP-competitive mechanism, has been more extensively characterized in a broader range of preclinical models. AG-538, with its substrate-competitive mechanism targeting IGF-1R, offers an alternative approach to probe the pathway. The choice between these two inhibitors will depend on the specific research question, the cancer model being studied, and whether dual inhibition of IGF-1R and IR is desired. The provided data and protocols serve as a foundation for designing further comparative studies to delineate the nuanced differences in their biological activities and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Substrate competitive inhibitors of IGF-1 receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMS-536924 | Src | IGF-1R | FAK | MEK | Apoptosis | TargetMol [targetmol.com]
- 6. BMS-536924, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMS-536924, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mcgill.ca [mcgill.ca]
Evaluating AG-538 Efficacy in 3D Spheroid Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Three-dimensional (3D) spheroid cultures are increasingly recognized for their ability to mimic the complex microenvironment of solid tumors more accurately than traditional two-dimensional (2D) cell cultures.[1][2][3] This guide provides a framework for evaluating the efficacy of AG-538, an inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), in 3D spheroid models. It further offers a comparison with alternative cancer therapeutics, supported by detailed experimental protocols and data presentation formats.
AG-538: Mechanism of Action
AG-538 is a substrate-competitive inhibitor of the IGF-1 receptor kinase.[4][5] The IGF-1R signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in the development and progression of various cancers.[5] Upon activation by its ligand, IGF-1, the IGF-1R undergoes autophosphorylation, initiating a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways. AG-538 competitively binds to the kinase domain of IGF-1R, preventing its phosphorylation and subsequent activation of these downstream pathways.[5][6]
Recent studies also suggest that AG-538 may have additional mechanisms of action, including the activation of antitumor immunity.[7]
Caption: A diagram of the IGF-1R signaling pathway and the inhibitory action of AG-538.
Evaluating AG-538 Efficacy in 3D Spheroid Cultures: Experimental Workflow
The following workflow outlines the key steps for assessing the anti-cancer effects of AG-538 in a 3D spheroid model.
Caption: An experimental workflow for evaluating AG-538 in 3D spheroid cultures.
Detailed Experimental Protocols
3D Spheroid Culture Generation (Hanging Drop Method)
This protocol describes a common method for generating uniform spheroids.[2][8]
-
Cell Preparation: Culture cancer cells of interest (e.g., HCT116, A549, MCF-7) to 80-90% confluency.[9][10] Harvest cells using trypsin-EDTA and prepare a single-cell suspension in complete culture medium.
-
Hanging Drop Formation: Dispense 20 µL drops of the cell suspension (typically 1,000-5,000 cells/drop) onto the inside of a petri dish lid.
-
Incubation: Invert the lid over a petri dish containing sterile PBS to maintain humidity and incubate at 37°C with 5% CO2. Spheroids will typically form within 24-72 hours.[9]
-
Spheroid Collection and Culture: Once formed, gently wash the spheroids from the lid into a low-attachment culture plate for subsequent treatment and analysis.
Compound Treatment and Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells.[11][12]
-
Compound Preparation: Prepare serial dilutions of AG-538 in complete culture medium at 2X the final desired concentrations.
-
Treatment: Carefully add an equal volume of the 2X AG-538 solutions to the wells containing the spheroids. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Apoptosis Assay (Caspase-Glo® 3/7 3D)
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.[1][13]
-
Treatment: Treat spheroids with AG-538 as described in the viability assay protocol.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 3D reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of cell culture medium in each well.
-
Mix by gentle vortexing or on a plate shaker.
-
Incubate at room temperature for at least 30 minutes.
-
Measure luminescence using a plate reader.
-
Data Presentation: Quantitative Comparison
The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.
Table 1: IC50 Values of AG-538 and Alternative Therapeutics in 3D Spheroid Cultures
| Compound | Target/Mechanism | Cell Line | 3D Spheroid IC50 (µM) |
| AG-538 | IGF-1R Inhibitor | e.g., MCF-7 | Hypothetical Data |
| Gefitinib | EGFR Inhibitor | e.g., A549 | Literature Value |
| Vemurafenib | BRAF Inhibitor | e.g., A375 | Literature Value |
| Pembrolizumab | PD-1 Inhibitor | Co-culture model | Literature Value |
| FT538 | NK Cell Therapy | Co-culture model | Literature Value |
Table 2: Effect of AG-538 on Apoptosis in 3D Spheroid Cultures
| Treatment | Concentration (µM) | Caspase 3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 |
| AG-538 | 1 | Hypothetical Data |
| AG-538 | 10 | Hypothetical Data |
| AG-538 | 50 | Hypothetical Data |
| Staurosporine (Positive Control) | 1 | Hypothetical Data |
Comparison with Alternative Therapeutics
A comprehensive evaluation of AG-538 should include a comparison against other cancer treatment modalities. 3D spheroid models provide a valuable platform for assessing the relative efficacy of these diverse approaches.
| Therapeutic Class | Examples | Mechanism of Action | Potential Advantages in 3D Spheroids | Potential Disadvantages in 3D Spheroids |
| Targeted Therapy | Gefitinib (EGFRi), Vemurafenib (BRAFi) | Inhibit specific signaling pathways crucial for tumor growth.[14] | High specificity for cancer cells with the target mutation. | Limited efficacy in heterogeneous tumors; potential for resistance development. |
| Immunotherapy | Pembrolizumab (anti-PD-1) | Block immune checkpoints to enhance the anti-tumor immune response.[14] | Can induce durable responses by leveraging the patient's immune system. | Requires a co-culture model with immune cells; efficacy depends on the tumor immune microenvironment. |
| Antibody-Drug Conjugates (ADCs) | Ado-trastuzumab emtansine | Deliver a potent cytotoxic agent directly to cancer cells via a targeted antibody.[15] | Combines the specificity of an antibody with the potency of a cytotoxic drug. | Penetration into the spheroid core may be limited by size. |
| Cellular Therapy | FT538 (iPSC-derived NK cells) | Genetically engineered immune cells that can directly kill cancer cells.[16][17] | Can overcome tumor escape mechanisms and exert potent cytotoxic effects.[17] | Requires a co-culture system; cell trafficking and infiltration into the spheroid are critical for efficacy. |
Conclusion
This guide provides a comprehensive framework for the preclinical evaluation of AG-538 in 3D spheroid cultures. By employing robust experimental protocols and standardized data presentation, researchers can effectively assess its efficacy and compare its performance against a range of alternative cancer therapeutics. The use of 3D models is critical for generating more physiologically relevant data that can better predict in vivo responses and guide further drug development efforts.[8][18][19]
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. AG 538 | TCA cellular therapy [tcacellulartherapy.com]
- 5. AG-538 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. 3D cell cultures, as a surrogate for animal models, enhance the diagnostic value of preclinical in vitro investigations by adding information on the tumour microenvironment: a comparative study of new dual-mode HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. corning.com [corning.com]
- 11. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Viability Testing Using Multicellular Tumor Spheroids (MCTs) – faCellitate [facellitate.com]
- 13. 3D Cell Model Apoptosis Assay Service [visikol.com]
- 14. Tumor-agnostic Drugs | Tissue-agnostic Cancer Drugs | American Cancer Society [cancer.org]
- 15. Emerging new therapeutic antibody derivatives for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fatetherapeutics.com [fatetherapeutics.com]
- 17. FT538, iPSC-derived NK cells, enhance AML cell killing when combined with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Therapeutic targeting of tumor spheroids in a 3D microphysiological renal cell carcinoma-on-a-chip system - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for AG-538 Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of control experiments for cellular assays involving AG-538, a potent inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα).[1][2][3] Understanding the proper controls is critical for the accurate interpretation of experimental results and for distinguishing specific inhibitory effects from off-target or non-specific cellular responses. This document outlines experimental data for AG-538 alternatives, detailed methodologies for key assays, and visual workflows to support your research.
Introduction to AG-538 and its Targets
AG-538 is a small molecule inhibitor targeting the IGF-1R signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][4] By inhibiting the tyrosine kinase activity of IGF-1R, AG-538 blocks downstream signaling cascades, including the phosphorylation of Akt and Erk.[1] Additionally, AG-538 has been identified as an inhibitor of PI5P4Kα, a lipid kinase involved in cellular signaling and metabolism.[1][3]
Comparative Analysis of IGF-1R Inhibitors
To assess the specific efficacy of AG-538, it is essential to compare its activity against other known inhibitors of the IGF-1R pathway. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several alternative IGF-1R inhibitors in the human pancreatic cancer cell line, PANC-1.
| Inhibitor | Target(s) | IC50 in PANC-1 cells (μM) | Reference |
| NVP-AEW541 | IGF-1R | ~1.3 - 2.7 | [1] |
| BMS-754807 | IGF-1R/IR | ~3.0 | [4][5] |
| Linsitinib (OSI-906) | IGF-1R/IR | Not explicitly found for PANC-1, but inhibits proliferation in other cancer cell lines with EC50 values from 0.021 to 0.810 μM. | [6] |
Key Cellular Assays and Control Strategies
Appropriate controls are fundamental to validate the results of cellular assays. This section details the methodologies for key experiments to evaluate the efficacy of AG-538 and its alternatives, along with recommended positive and negative controls.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
Experimental Protocol:
-
Cell Seeding: Plate PANC-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of AG-538 or an alternative inhibitor (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
Controls:
-
Negative Control: Cells treated with vehicle (e.g., DMSO) only. This represents 100% cell viability.
-
Positive Control: A known cytotoxic agent (e.g., staurosporine or doxorubicin) to ensure the assay can detect a cytotoxic response.
-
Blank Control: Wells containing media and MTT solution but no cells, to measure background absorbance.
IGF-1R Phosphorylation Assay (ELISA)
This assay quantifies the level of phosphorylated IGF-1R, a direct measure of the inhibitor's target engagement.
Experimental Protocol:
-
Cell Culture and Treatment: Grow cells to 80-90% confluency in a 6-well plate. Serum-starve the cells for 4-6 hours, then pre-treat with the inhibitor (AG-538 or alternative) for 1-2 hours.
-
Stimulation: Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
ELISA Procedure:
-
Add cell lysates to wells of a microplate pre-coated with an IGF-1R capture antibody.[9][10]
-
Incubate to allow the receptor to bind.
-
Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of IGF-1R (pY1131, pY1135/pY1136).[2][11]
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add TMB substrate and measure the colorimetric change at 450 nm.[9]
-
Controls:
-
Negative Control (Unstimulated): Cells treated with vehicle and not stimulated with IGF-1. This establishes the basal level of IGF-1R phosphorylation.
-
Positive Control (Stimulated): Cells treated with vehicle and stimulated with IGF-1. This represents the maximal IGF-1-induced phosphorylation.
-
Positive Inhibitor Control: A well-characterized IGF-1R inhibitor (e.g., Linsitinib) to confirm the assay's ability to detect inhibition.
Downstream Signaling Pathway Analysis (Western Blot)
Western blotting is used to assess the phosphorylation status of key downstream signaling molecules like Akt and Erk.
Experimental Protocol:
-
Cell Treatment and Lysis: Follow the same procedure as for the IGF-1R Phosphorylation Assay (steps 1-3).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.[12][13]
-
Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-Erk1/2 (Thr202/Tyr204), and total Erk1/2 overnight at 4°C.[12][14]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
-
Controls:
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
-
Negative and Positive Controls: As described for the ELISA assay (unstimulated and stimulated with IGF-1).
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the biological context, the following diagrams were generated using Graphviz.
Caption: IGF-1R signaling pathway and the inhibitory action of AG-538.
Caption: General experimental workflow for cellular assays of AG-538.
Caption: Logical relationship of controls for validating AG-538's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. PathScan® RP Phospho-IGF-I Receptor beta (Tyr1131) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 3. ADP-Glo™ Lipid Kinase Assay Protocol [worldwide.promega.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of disulfiram on apoptosis in PANC-1 human pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. raybiotech.com [raybiotech.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AG-538: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of AG-538, a potent inhibitor of the Insulin-like Growth Factor 1 (IGF-1) receptor kinase used in research.
AG-538, also known as Tyrphostin AG 538, with CAS number 133550-18-2, requires careful management throughout its lifecycle, from use to disposal. Adherence to established safety protocols is paramount to protect laboratory personnel and the surrounding environment.
Immediate Safety and Handling
Before any disposal procedures, it is crucial to consult the manufacturer-provided Safety Data Sheet (SDS) for AG-538. This document contains specific hazard information, handling precautions, and personal protective equipment (PPE) recommendations. In the absence of a specific SDS, general safety measures for handling potent chemical inhibitors should be followed.
Recommended Personal Protective Equipment (PPE) When Handling AG-538:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To minimize inhalation of dust or aerosols. |
Step-by-Step Disposal Procedures for AG-538
The following steps outline the recommended procedure for the proper disposal of AG-538 and associated waste.
Step 1: Waste Identification and Segregation
All materials that have come into contact with AG-538 must be considered chemical waste. This includes:
-
Unused or expired AG-538 compound.
-
Empty containers of AG-538.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, glassware).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Solutions containing AG-538.
This waste must be segregated from general laboratory trash and other waste streams to prevent accidental exposure and environmental contamination.
Step 2: Waste Collection and Labeling
-
Solid Waste: Collect all solid waste contaminated with AG-538 in a designated, leak-proof container with a secure lid.
-
Liquid Waste: Collect all liquid waste containing AG-538 in a separate, clearly labeled, and appropriate waste container.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("AG-538" or "Tyrphostin AG 538"), the primary hazard(s) as indicated in the SDS, and the date of accumulation.
Step 3: Storage of Chemical Waste
Store the sealed and labeled waste containers in a designated, secure area within the laboratory, away from incompatible materials. This area should be under the control of authorized personnel.
Step 4: Contacting Environmental Health and Safety (EHS)
Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Do not attempt to dispose of AG-538 waste through standard trash or sewer systems.
Experimental Workflow for AG-538 Disposal
The following diagram illustrates the logical workflow for the proper disposal of AG-538.
Caption: AG-538 Disposal Workflow
Signaling Pathway Inhibition by AG-538
AG-538 is a known inhibitor of the IGF-1 receptor kinase. The following diagram illustrates its point of action in the signaling pathway.
Caption: AG-538 Inhibition of IGF-1R
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of AG-538, contributing to a secure research environment and responsible chemical waste management. Always prioritize safety and consult your institution's specific guidelines and the chemical's SDS.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
